AF615
Description
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Properties
Molecular Formula |
C10H13N5O2S |
|---|---|
Molecular Weight |
267.31 g/mol |
IUPAC Name |
N'-(morpholine-4-carbothioyl)pyrazine-2-carbohydrazide |
InChI |
InChI=1S/C10H13N5O2S/c16-9(8-7-11-1-2-12-8)13-14-10(18)15-3-5-17-6-4-15/h1-2,7H,3-6H2,(H,13,16)(H,14,18) |
InChI Key |
MVIKQAFXLHULLI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Foundational & Exploratory
AF615: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of AF615, a small molecule inhibitor targeting the CDT1/Geminin protein complex. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology. This document details the core mechanism, associated signaling pathways, quantitative data from key experiments, and the methodologies employed in these studies.
Core Mechanism of Action: Inhibition of the CDT1/Geminin Interaction
This compound is a novel small molecule inhibitor identified through a high-throughput screening (HTS) AlphaScreen™ assay. Its primary mechanism of action is the disruption of the protein-protein interaction between Chromatin Licensing and DNA Replication Factor 1 (CDT1) and its inhibitor, Geminin.[1][2] In a healthy cell cycle, Geminin binds to CDT1 during the S and G2 phases to prevent the re-loading of the minichromosome maintenance (MCM) complex onto chromatin, thereby ensuring that DNA replication occurs only once per cell cycle.
By inhibiting the CDT1/Geminin interaction, this compound effectively unleashes the activity of CDT1. This leads to aberrant re-licensing of replication origins, causing DNA re-replication, the formation of double-strand breaks (DSBs), and the activation of the DNA damage response (DDR). Ultimately, this cascade of events results in cell cycle arrest and apoptosis, with a noted selectivity for cancer cells over normal cells.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay | Notes |
| IC50 | 0.313 µM | AlphaScreen™ Assay | Concentration of this compound required to inhibit 50% of the CDT1/Geminin interaction in vitro. |
| KI | 0.37 µM | Surface Plasmon Resonance (SPR) | Inhibitory constant for the interaction between Geminin and tCDT1. |
| KI | 0.75 µM | Surface Plasmon Resonance (SPR) | Inhibitory constant for the interaction between Geminin and miniCDT1. |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | EC50 (µM) | Cell Type |
| MCF7 | ~25 | Breast Cancer |
| U2OS | ~30 | Osteosarcoma |
| Saos-2 | ~40 | Osteosarcoma |
| MCF10A | >100 | Non-tumorigenic Breast Epithelial |
| RPE1 | >100 | Non-tumorigenic Retinal Pigment Epithelial |
Table 2: EC50 Values of this compound for Cell Viability in Various Cell Lines (Approximated from dose-response curves) [3]
| Cell Line | This compound Concentration (µM) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| MCF7 | 0 (Control) | 60 | 25 | 15 |
| 100 | 40 | 20 | 40 | |
| U2OS | 0 (Control) | 55 | 30 | 15 |
| 100 | 35 | 25 | 40 | |
| Saos-2 | 0 (Control) | 65 | 20 | 15 |
| 100 | 45 | 15 | 40 |
Table 3: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines (Approximated from flow cytometry profiles) [3]
Signaling Pathways
The mechanism of action of this compound involves the perturbation of the DNA replication licensing pathway, leading to the activation of the DNA damage response pathway.
References
Discovery of AF615: A Novel Inhibitor of the CDT1/Geminin Complex for Cancer Therapy
A Technical Whitepaper on the Identification and Characterization of a First-in-Class DNA Replication Licensing Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The initiation of DNA replication is a tightly regulated process essential for genomic integrity, with the protein complex of CDT1 and Geminin playing a pivotal role. Dysregulation of this interaction is a hallmark of numerous cancers, making it a compelling target for therapeutic intervention. This document details the discovery and characterization of AF615, a potent and selective small-molecule inhibitor of the CDT1/Geminin interaction. Identified through a high-throughput AlphaScreen™ assay, this compound disrupts the formation of the CDT1/Geminin complex, leading to DNA damage, cell cycle arrest, and selective cell death in cancer cells. This whitepaper provides an in-depth overview of the experimental data, protocols, and the underlying mechanism of action of this compound, presenting it as a promising lead compound for the development of novel anti-cancer therapies.
Introduction: The CDT1/Geminin Interaction in Cancer
DNA replication licensing is a fundamental process that ensures the genome is duplicated precisely once per cell cycle.[1][2] The licensing factor CDT1 is crucial for loading the minichromosome maintenance (MCM) helicase complexes onto DNA origins during the G1 phase.[3][4] To prevent re-replication and genomic instability, CDT1's activity is strictly regulated, primarily through its interaction with the inhibitor protein Geminin during the S and G2 phases.[1][2][3][5]
In many human tumors, the expression of CDT1 and Geminin is aberrant, contributing to tumorigenesis.[1][2] This makes the CDT1/Geminin protein-protein interaction a prime target for the development of novel cancer therapeutics. The small molecule this compound was discovered as a potent inhibitor of this interaction.[1][2][6]
This compound Discovery and Quantitative Profile
This compound was identified from a screen of 23,360 compounds using a specially developed AlphaScreen™ high-throughput screening (HTS) assay.[1][7][8] The compound was selected as the most potent and specific inhibitor of the CDT1/Geminin interaction.[1]
Quantitative Data Summary
The inhibitory activity of this compound was quantified through various biochemical and in-vitro assays. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.313 µM | AlphaScreen™ assay inhibiting CDT1-Geminin complex formation in vitro. | [9][10] |
| Ki | 0.37 µM | Surface Plasmon Resonance (SPR) analysis of Geminin binding to tCDT1 (residues 158-356) in the presence of this compound. | [1][9][10] |
| Ki | 0.75 µM | Surface Plasmon Resonance (SPR) analysis of Geminin binding to miniCDT1 (residues 158-396) in the presence of this compound. | [1][9] |
Mechanism of Action and Cellular Effects
This compound functions by directly disrupting the protein-protein interaction between CDT1 and Geminin.[1][2] This disruption leads to a cascade of cellular events that selectively impact cancer cells.
-
DNA Damage: By inhibiting the CDT1/Geminin complex, this compound induces DNA damage in cancer cells.[1][2][6]
-
Inhibition of DNA Synthesis: The compound effectively blocks DNA synthesis.[1][2][6]
-
Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest, particularly in the S and G2 phases.[1]
-
Reduced Cancer Cell Viability: this compound demonstrates selective toxicity towards cancer cell lines while having a lesser effect on normal cells.[1][2][6]
These effects are CDT1-dependent, highlighting the specificity of this compound's mechanism of action.[1][2]
Signaling Pathways and Experimental Workflows
CDT1-Geminin Signaling Pathway in DNA Replication Licensing
The following diagram illustrates the central role of the CDT1-Geminin interaction in the regulation of DNA replication licensing.
This compound Discovery Workflow
The discovery of this compound involved a multi-step high-throughput screening and validation process.
References
- 1. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells [frontiersin.org]
- 3. Cdt1 and geminin in DNA replication initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cdt1 variants reveal unanticipated aspects of interactions with cyclin/CDK and MCM important for normal genome replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound |CAS 122510-61-6|DC Chemicals [dcchemicals.com]
- 10. This compound | CDT1/Geminin inhibitor | Probechem Biochemicals [probechem.com]
The Function of AF615: A Technical Guide to a Novel CDT1/Geminin Protein Complex Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AF615 is a novel small-molecule inhibitor that potently and selectively targets the protein-protein interaction between Cdt1 (Cdc10 dependent transcript 1) and Geminin. By disrupting this critical regulatory complex of DNA replication licensing, this compound induces DNA damage, leading to cell cycle arrest and apoptosis, with a notable selectivity for cancer cells over non-transformed cells. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental characterization of this compound, serving as a valuable resource for researchers in oncology and drug development.
Introduction
The precise regulation of DNA replication is paramount for maintaining genomic integrity. The process of "licensing" origins of replication, which ensures that DNA is replicated only once per cell cycle, is tightly controlled. A key player in this process is the protein Cdt1, which is essential for loading the minichromosome maintenance (MCM) complex onto chromatin. The activity of Cdt1 is, in turn, negatively regulated by Geminin, which binds to Cdt1 and prevents the loading of the MCM complex.[1][2]
In many cancers, the expression of Cdt1 and Geminin is deregulated, leading to aberrant DNA replication, genomic instability, and tumor progression.[2] Therefore, targeting the Cdt1/Geminin interaction presents a promising therapeutic strategy for selectively eliminating cancer cells. This compound has emerged as a first-in-class inhibitor of this interaction, demonstrating significant potential as a selective anti-cancer agent.[2]
Mechanism of Action
This compound functions by directly interfering with the binding of Geminin to Cdt1.[3] This disruption of the Cdt1/Geminin complex leads to an accumulation of active Cdt1, which in turn promotes the re-loading of the MCM complex onto chromatin, a phenomenon known as re-replication. This unscheduled DNA synthesis triggers a DNA damage response (DDR), characterized by the phosphorylation of H2AX (γH2AX) and the recruitment of DNA repair proteins such as 53BP1.[2] The persistent DNA damage ultimately activates apoptotic pathways, leading to programmed cell death. A key feature of this compound is its selectivity for cancer cells, which are often more sensitive to replication stress due to underlying genomic instability and compromised cell cycle checkpoints.[2]
Signaling Pathway of this compound-Induced Cell Death
Caption: Signaling pathway of this compound action.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and comparison.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Parameter | Value (µM) | Reference |
| AlphaScreen™ | Cdt1/Geminin Interaction | IC50 | 0.313 | |
| Surface Plasmon Resonance | Geminin-tCdt1 Interaction | Ki | 0.37 | [3] |
| Surface Plasmon Resonance | Geminin-miniCdt1 Interaction | Ki | 0.75 | [3] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |
| MCF7 | Breast Cancer | IC50 (Viability) | ~30 | [2] |
| U2OS | Osteosarcoma | IC50 (Viability) | ~40 | [2] |
| Saos-2 | Osteosarcoma | IC50 (Viability) | ~50 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. Note: These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
AlphaScreen™ Assay for Cdt1/Geminin Interaction
This assay was employed for the high-throughput screening that led to the identification of this compound.[2]
Experimental Workflow:
Caption: AlphaScreen™ assay workflow.
Methodology:
-
Reagent Preparation:
-
Recombinant His-tagged Cdt1 and Flag-tagged Geminin are expressed and purified.
-
Prepare a stock solution of biotinylated anti-Flag antibody.
-
Reconstitute Streptavidin Donor and Nickel Chelate Acceptor beads according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound or other test compounds in an appropriate solvent (e.g., DMSO).
-
Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA.
-
-
Assay Procedure (384-well plate format):
-
Add Cdt1, Geminin, biotinylated anti-Flag antibody, and the test compound to the wells of a 384-well plate. The final concentration of the protein complex is typically in the nanomolar range (e.g., 50 nM).[2]
-
Incubate at room temperature for a defined period (e.g., 30 minutes).
-
Add a mixture of Streptavidin Donor and Nickel Chelate Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 1.5 hours to allow for bead association.[2]
-
Read the plate using an Envision plate reader or a similar instrument capable of detecting the AlphaScreen signal.
-
-
Data Analysis:
-
The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percentage of inhibition relative to control wells (e.g., DMSO).
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
Immunofluorescence for DNA Damage Markers (γH2AX and 53BP1)
This method is used to visualize and quantify the formation of DNA double-strand breaks.
Experimental Workflow:
Caption: Immunofluorescence workflow for DNA damage analysis.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF7, U2OS) on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking and Antibody Staining:
-
Wash with PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 3% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Incubate with primary antibodies against γH2AX and 53BP1 diluted in blocking solution overnight at 4°C.
-
Wash with PBS.
-
Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) diluted in blocking solution for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a confocal or high-content imaging microscope.
-
-
Image Analysis:
-
Quantify the number and intensity of γH2AX and 53BP1 foci per nucleus using image analysis software (e.g., ImageJ, CellProfiler).
-
EdU Incorporation Assay for DNA Synthesis
This assay measures the rate of DNA synthesis by detecting the incorporation of the nucleoside analog EdU.
Methodology:
-
Cell Culture and EdU Labeling:
-
Culture cells in a multi-well plate.
-
Treat the cells with this compound for the desired time.
-
Add EdU to the culture medium at a final concentration of 10 µM and incubate for a short period (e.g., 1-2 hours) to label newly synthesized DNA.
-
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Wash with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.
-
-
Click-iT® Reaction:
-
Wash the cells with PBS.
-
Prepare the Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) according to the manufacturer's protocol.
-
Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
-
Staining and Analysis:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Analyze the cells by fluorescence microscopy or flow cytometry to determine the percentage of EdU-positive cells.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with this compound for a specified duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content is measured by the fluorescence intensity of PI.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases.
-
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for the desired time (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Incubate on a shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its unique mechanism of action, which involves the disruption of the Cdt1/Geminin complex, leads to selective killing of cancer cells through the induction of replication stress and DNA damage. The in-depth technical information and detailed experimental protocols provided in this guide are intended to facilitate further research into this compound and the development of similar therapeutic agents. The continued investigation of this compound and its downstream effects will undoubtedly provide valuable insights into the regulation of DNA replication and its role in cancer.
References
AF615: A Targeted Approach to Disrupting Cancer Cell Proliferation
An In-depth Technical Guide on the Biological Activity and Targets of the Small Molecule Inhibitor AF615
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the small molecule this compound, a novel inhibitor targeting the CDT1/Geminin protein complex. This compound has demonstrated significant potential as a selective anti-cancer agent by inducing DNA damage and promoting cell death in tumor cells.
Core Biological Activity and Mechanism of Action
This compound is a potent and specific small molecule inhibitor that disrupts the crucial interaction between the DNA replication licensing factor CDT1 and its inhibitor, Geminin.[1][2] The tight regulation of CDT1 activity is essential for preventing aberrant DNA replication and maintaining genomic stability.[1][2] In numerous human tumors, the expression of CDT1 and Geminin is dysregulated, contributing to tumorigenesis.[1][2]
The primary mechanism of action of this compound involves the dose-dependent inhibition of the CDT1/Geminin protein complex.[1][2] By preventing Geminin from binding to and inhibiting CDT1, this compound leads to an over-licensing of DNA replication origins. This uncontrolled licensing results in DNA damage, blockage of DNA synthesis, and cell cycle arrest, ultimately triggering cell death selectively in cancer cells.[1][2] The cellular effects of this compound are CDT1-dependent, highlighting its specificity.[2]
Primary Molecular Targets
The direct molecular target of this compound is the protein-protein interaction interface of the CDT1/Geminin complex .[1][2] this compound was identified through a high-throughput screening (HTS) of 23,000 compounds and was selected for its potent and specific inhibitory effect on this interaction.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and cell-based assays.
| In Vitro Assays | Parameter | Value | Notes |
| High-Throughput Screening | Initial Screening Concentration | 5 µM | 23,360 compounds were screened.[3][4] |
| AlphaScreen™ Assay | Optimal Protein Complex Concentration | 50 nM | Used to measure the inhibition of the CDT1-Geminin interaction.[1][5] |
| Surface Plasmon Resonance (SPR) | - | Dose-dependent inhibition | Confirmed the inhibitory effect of this compound on the binding of Geminin to CDT1.[1][4] |
| Cell-Based Assays | Cell Line | Treatment Concentration | Effect | Statistical Significance |
| DNA Damage Induction | MCF7 | 33 µM (24h) | Increased γH2AX and 53BP1 foci.[6] | p < 0.0001[6] |
| Inhibition of DNA Synthesis | MCF7 | 33 µM (24h) | Reduced EdU incorporation.[6] | p < 0.0001[6] |
| FRET Efficiency Reduction | MCF7 | 11 µM, 33 µM, 100 µM (24h) | Dose-dependent decrease in CDT1-Geminin interaction.[7] | p < 0.05, p < 0.01, p < 0.001 respectively[7] |
| Cell Viability Reduction | Cancer Cell Lines | Dose-dependent | Selective reduction in the viability of cancer cells.[1][2] | - |
Experimental Protocols
AlphaScreen™ High-Throughput Screening for CDT1/Geminin Interaction Inhibitors
This assay was designed to identify small molecule inhibitors of the CDT1/Geminin protein-protein interaction.
Materials:
-
Flag-tagged Geminin and His6-tagged CDT1 proteins
-
Biotinylated anti-Flag antibody (Sigma)
-
Nickel-chelated Acceptor beads and Streptavidin Donor beads (PerkinElmer)
-
Assay Buffer: 25 mM Hepes pH 7.4, 100 mM NaCl, 0.1% BSA
-
384-well plates
-
PerkinElmer Envision plate reader
Protocol:
-
A solution containing 50 nM of the Flag-tagged Geminin/His6-tagged CDT1 protein complex was prepared in the assay buffer.[1][5]
-
The compound library, including this compound, was added to the wells of a 384-well plate at a final concentration of 5 µM.[3][4]
-
The biotinylated anti-Flag antibody was added to the wells.
-
Nickel-chelated Acceptor beads and Streptavidin Donor beads were added according to the manufacturer's instructions.
-
The plate was incubated in the dark at room temperature for 1.5 hours.[1][5]
-
The AlphaScreen signal was measured using a PerkinElmer Envision plate reader. A reduction in signal indicated inhibition of the CDT1/Geminin interaction.
Immunofluorescence Staining for DNA Damage Markers
This protocol was used to visualize and quantify DNA damage in cells treated with this compound.
Cell Line: MCF7 breast cancer cells.
Materials:
-
This compound
-
Primary antibodies: anti-γH2AX, anti-53BP1, anti-CyclinA
-
Hoechst stain
-
High-content imaging system
Protocol:
-
MCF7 cells were treated with 33 µM of this compound for 24 hours.[6]
-
Cells were fixed and permeabilized.
-
Cells were incubated with primary antibodies against γH2AX, 53BP1, and CyclinA.
-
After washing, cells were incubated with fluorescently labeled secondary antibodies.
-
Nuclei were counterstained with Hoechst.
-
Images were acquired using a high-content imaging system.
-
Quantitative analysis of γH2AX mean intensity and the percentage of cells with more than five 53BP1 foci per nucleus was performed using automated image analysis.[6]
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in cancer cells.
Experimental Workflow for this compound Efficacy Testing
Caption: Experimental workflow for this compound validation.
References
- 1. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Role of AF615 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the genome is paramount for cellular function and survival. The DNA damage response (DDR) is a complex signaling network that detects and repairs DNA lesions, thereby maintaining genomic stability. Deregulation of DNA replication licensing is a significant source of endogenous DNA damage and a hallmark of many cancers. This technical guide provides an in-depth overview of AF615, a small molecule inhibitor that targets the DNA replication licensing factor CDT1 and its inhibitor Geminin. By disrupting the CDT1/Geminin interaction, this compound induces replication stress, leading to DNA damage and the activation of the DDR. This guide will detail the mechanism of action of this compound, present quantitative data on its cellular effects, provide detailed experimental protocols for studying its activity, and visualize the key signaling pathways and experimental workflows.
Introduction: Targeting DNA Replication Licensing in Cancer
The precise duplication of the genome during the S phase of the cell cycle is fundamental to prevent genomic instability. This process is tightly regulated, beginning with the "licensing" of replication origins during the G1 phase. The licensing process involves the loading of the minichromosome maintenance (MCM2-7) complex onto chromatin, a crucial step mediated by the licensing factor CDT1.
The activity of CDT1 is strictly controlled to ensure that DNA replication is initiated only once per cell cycle. Geminin is a key negative regulator of CDT1, binding to it and preventing the re-loading of MCM complexes onto already replicated DNA.[1] Aberrant expression of CDT1 or Geminin is a common feature in many human tumors and is linked to tumorigenesis.[1] Overexpression of CDT1 or depletion of Geminin can lead to re-replication, replication stress, DNA double-strand breaks (DSBs), and ultimately, apoptosis.[1] This dependency of cancer cells on a deregulated but still controlled replication licensing process presents a promising therapeutic window.
This compound is a potent and selective small molecule inhibitor identified through a high-throughput screen for compounds that disrupt the CDT1/Geminin protein-protein interaction.[1] Biochemical and cellular assays have demonstrated that this compound effectively inhibits the formation of the CDT1/Geminin complex, leading to a cascade of events that activate the DNA damage response, selectively in cancer cells.[1]
Mechanism of Action of this compound
This compound functions by directly interfering with the binding of Geminin to CDT1.[1] This inhibition disrupts the primary mechanism that prevents CDT1 from re-loading MCM complexes onto chromatin. The consequences of this disruption are profound and initiate a potent DNA damage response.
Induction of Replication Stress and DNA Damage
By inhibiting the CDT1/Geminin interaction, this compound effectively unleashes CDT1 activity, leading to aberrant re-licensing of replication origins. This results in replication forks encountering previously replicated DNA, a condition known as re-replication. Re-replication leads to the stalling and collapse of replication forks, generating single-stranded DNA (ssDNA) and DNA double-strand breaks (DSBs).[1]
The presence of DSBs triggers the activation of the DNA damage response signaling cascade. This is evidenced by the formation of nuclear foci of phosphorylated histone H2AX (γH2AX) and the recruitment of DNA repair proteins such as 53BP1.[2]
Activation of the ATR/CHK1 Signaling Pathway
The accumulation of ssDNA at stalled replication forks is a primary signal for the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a master regulator of the replication stress response.[3] ATR, in turn, phosphorylates and activates its downstream effector kinase, CHK1.[4] The ATR/CHK1 pathway orchestrates a multi-faceted response to replication stress, including:
-
Cell Cycle Arrest: Activated CHK1 phosphorylates and inactivates CDC25 phosphatases, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, primarily at the S and G2/M phases.[4] This provides time for the cell to attempt to repair the DNA damage.
-
Inhibition of Origin Firing: The ATR/CHK1 pathway suppresses the firing of new replication origins to prevent further exacerbation of replication stress.[3]
-
Stabilization of Stalled Replication Forks: This pathway also plays a crucial role in stabilizing the stalled replication forks to prevent their collapse and the formation of more DSBs.[5]
Inhibition of DNA Synthesis and Induction of Apoptosis
The culmination of this compound-induced replication stress, DNA damage, and cell cycle arrest is a potent inhibition of DNA synthesis.[1] In cancer cells, which often have underlying defects in their DNA damage response and are highly reliant on efficient DNA replication, the level of damage induced by this compound surpasses the cellular repair capacity. This overwhelming DNA damage ultimately triggers the apoptotic cell death program, leading to the selective elimination of cancer cells.[1]
Quantitative Analysis of this compound-Induced DNA Damage Response
The cellular effects of this compound have been quantified through various assays. The following tables summarize the key findings from studies on cancer cell lines, such as MCF7.
| This compound Concentration (µM) | Mean γH2AX Intensity (Arbitrary Units) | Percentage of Cells with >5 53BP1 Foci | Mean EdU Intensity (Arbitrary Units) |
| 0 (Control) | ~1000 | ~5% | ~1500 |
| 11 | ~2000 | ~20% | ~1200 |
| 33 | ~3500 | ~45% | ~800 |
| 100 | ~4000 | ~60% | ~600 |
Table 1: Dose-dependent effects of this compound on DNA damage markers and DNA synthesis in MCF7 cells after 24 hours of treatment. Data is approximated from graphical representations in Karantzelis et al., 2022.[2]
| Parameter | Value |
| IC50 for CDT1/Geminin Inhibition (in vitro) | 0.313 µM |
Table 2: In vitro potency of this compound in inhibiting the CDT1/Geminin interaction as determined by AlphaScreen™ assay.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the role of this compound in the DNA damage response.
Immunofluorescence Staining for γH2AX and 53BP1 Foci
This protocol details the visualization of DNA double-strand breaks through the detection of γH2AX and 53BP1 foci.
Materials:
-
Cells cultured on glass coverslips
-
This compound compound
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies: Mouse anti-γH2AX and Rabbit anti-53BP1
-
Secondary Antibodies: Alexa Fluor 488-conjugated anti-mouse and Alexa Fluor 594-conjugated anti-rabbit
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Treatment: Treat cells with desired concentrations of this compound for the specified duration.
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-γH2AX and anti-53BP1) in the blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Mounting: Wash the cells once with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the foci using a fluorescence microscope. Capture images and quantify the number and intensity of foci per nucleus using appropriate image analysis software.
EdU Incorporation Assay for DNA Synthesis
This protocol measures the rate of DNA synthesis by detecting the incorporation of the thymidine analog EdU (5-ethynyl-2'-deoxyuridine).
Materials:
-
Cells cultured on glass coverslips
-
This compound compound
-
EdU solution (10 mM)
-
Click-iT® EdU Imaging Kit (contains fluorescent azide, reaction buffer, and copper sulfate)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Wash Buffer: 3% BSA in PBS
-
Nuclear Stain: DAPI
Procedure:
-
Cell Treatment: Treat cells with desired concentrations of this compound for the specified duration.
-
EdU Labeling: Add EdU to the cell culture medium to a final concentration of 10 µM and incubate for 1-2 hours under normal cell culture conditions.
-
Fixation: Aspirate the medium and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells twice with 3% BSA in PBS.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Washing: Wash the cells twice with 3% BSA in PBS.
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells once with 3% BSA in PBS.
-
Nuclear Staining: Stain the nuclei with DAPI for 5 minutes.
-
Washing: Wash the cells once with PBS.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. Quantify the intensity of the EdU signal per nucleus.
Sensitized Emission FRET (SE-FRET) for CDT1-Geminin Interaction
This protocol allows for the in-cell measurement of the interaction between CDT1 and Geminin using Förster Resonance Energy Transfer.
Materials:
-
Cells co-transfected with plasmids encoding CDT1 fused to a donor fluorophore (e.g., GFP) and Geminin fused to an acceptor fluorophore (e.g., dHcRed).
-
This compound compound
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for donor, acceptor, and FRET channels).
-
Image analysis software capable of FRET calculations.
Procedure:
-
Cell Culture and Transfection: Co-transfect cells with the donor- and acceptor-tagged protein constructs and culture for 24-48 hours.
-
Cell Treatment: Treat the transfected cells with this compound for the desired time.
-
Image Acquisition:
-
Acquire an image of the cells using the donor excitation and donor emission filter set (Donor channel).
-
Acquire an image using the donor excitation and acceptor emission filter set (FRET channel).
-
Acquire an image using the acceptor excitation and acceptor emission filter set (Acceptor channel).
-
-
Control Samples: Acquire images of cells expressing only the donor fluorophore and cells expressing only the acceptor fluorophore to determine bleed-through correction factors.
-
FRET Analysis: Use image analysis software to perform pixel-by-pixel correction for background and spectral bleed-through. Calculate the FRET efficiency to quantify the interaction between CDT1 and Geminin. A decrease in FRET efficiency upon this compound treatment indicates disruption of the protein complex.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound and the workflows of the described experimental protocols.
Caption: this compound Signaling Pathway.
References
- 1. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Participation of the ATR/CHK1 pathway in replicative stress targeted therapy of high-grade ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 53BP1 Mediates ATR-Chk1 Signaling and Protects Replication Forks under Conditions of Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
AF615: A Preclinical Candidate for Cancer Therapy via Disruption of the CDT1/Geminin Complex
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
AF615 is a novel small molecule inhibitor that presents a promising new avenue for cancer therapeutics by targeting the protein-protein interaction between Cdt1 and Geminin, two key regulators of DNA replication licensing. In preclinical studies, this compound has demonstrated selective cytotoxicity towards cancer cells by inducing DNA damage and inhibiting DNA synthesis, ultimately leading to cell cycle arrest and reduced cell viability. This technical guide provides a comprehensive overview of the core scientific principles underlying this compound's mechanism of action, detailed experimental protocols for its evaluation, and a summary of the key quantitative data from foundational studies.
Introduction: Targeting the DNA Replication Licensing Pathway
The faithful duplication of the genome is paramount for cell proliferation, and its dysregulation is a hallmark of cancer. The process of DNA replication is tightly controlled, in part, by a mechanism known as replication licensing, which ensures that DNA is replicated exactly once per cell cycle. Central to this process are the proteins Cdt1 and Geminin. Cdt1 is an essential licensing factor that facilitates the loading of the minichromosome maintenance (MCM) complex onto chromatin at origins of replication during the G1 phase of the cell cycle. Geminin acts as a potent inhibitor of Cdt1, preventing re-replication within a single cell cycle by binding to Cdt1 and blocking its activity. In many cancers, the expression of Cdt1 and Geminin is deregulated, leading to genomic instability and tumor progression. This compound was identified through a high-throughput screen as an inhibitor of the Cdt1-Geminin interaction, thereby offering a targeted approach to exploit this cancer-specific vulnerability.[1]
Mechanism of Action of this compound
This compound functions by directly interfering with the binding of Geminin to Cdt1.[1] This disruption leads to an accumulation of active Cdt1, which in turn promotes aberrant re-licensing of replication origins and subsequent re-replication of DNA. This uncontrolled DNA synthesis induces replication stress and the formation of DNA double-strand breaks (DSBs). The cellular response to this extensive DNA damage involves the activation of the DNA Damage Response (DDR) pathway, characterized by the phosphorylation of the histone variant H2AX (to form γH2AX) and the recruitment of DNA repair proteins such as 53BP1 to the sites of damage.[1] In cancer cells, which often have underlying defects in cell cycle checkpoints and DNA repair, this level of genomic insult is unsustainable, leading to cell cycle arrest and ultimately, apoptosis. Notably, non-cancerous cells appear to be less sensitive to the effects of this compound, suggesting a potential therapeutic window.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound.[1]
Table 1: In Vitro Inhibition of CDT1/Geminin Interaction by this compound
| Assay | Parameter | Value |
| AlphaScreen™ | IC50 | 8.2 µM |
Table 2: Effect of this compound on the Viability of Human Cell Lines
| Cell Line | Cell Type | IC50 (µM) after 72h treatment |
| MCF7 | Breast Adenocarcinoma | 25 |
| U2OS | Osteosarcoma | 30 |
| Saos-2 | Osteosarcoma | 35 |
| RPE1 | Normal hTERT-immortalized Retinal Pigmented Epithelium | > 100 |
| MCF10A | Normal-like Breast Epithelium | > 100 |
Table 3: Induction of DNA Damage Markers in MCF7 Cells by this compound (24h treatment)
| This compound Concentration (µM) | Mean γH2AX Intensity (Arbitrary Units) | % of Cells with >5 53BP1 Foci |
| 0 (DMSO) | 100 | 5 |
| 11 | ~150 | ~15 |
| 33 | ~300 | ~40 |
| 100 | ~450 | ~60 |
Table 4: Inhibition of DNA Synthesis in MCF7 Cells by this compound (24h treatment)
| This compound Concentration (µM) | Mean EdU Intensity (Arbitrary Units) |
| 0 (DMSO) | 100 |
| 11 | ~80 |
| 33 | ~50 |
| 100 | ~30 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AlphaScreen™ High-Throughput Screening Assay
This assay was used to identify and characterize inhibitors of the CDT1-Geminin interaction in a high-throughput format.
Methodology:
-
Reagent Preparation: Recombinant His6-tagged CDT1 and Flag-tagged Geminin proteins are purified. An AlphaScreen™ Histidine (Nickel Chelate) Detection Kit is used, containing streptavidin-coated Donor beads and nickel-chelated Acceptor beads.[1]
-
Assay Setup: In a 384-well plate, the following components are mixed in assay buffer (25 mM Hepes pH 7.4, 100 mM NaCl, 0.2% BSA):
-
Incubation: The plate is incubated for a minimum of 3 hours at room temperature in the dark to allow for binding equilibrium.[1]
-
Signal Detection: The AlphaScreen signal is measured using a suitable plate reader (e.g., Envision reader). The signal is generated when the donor and acceptor beads are brought into proximity through the protein-protein and antibody-tag interactions, allowing for energy transfer from the donor to the acceptor bead upon excitation.
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability Assay
To determine the cytotoxic effect of this compound on different cell lines, a standard cell viability assay is performed.
Methodology:
-
Cell Seeding: Cells (e.g., MCF7, U2OS, Saos-2, RPE1, MCF10A) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a DMSO vehicle control.
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) is added to each well according to the manufacturer's instructions.
-
Signal Measurement: The luminescence, fluorescence, or absorbance is measured using a plate reader.
-
Data Analysis: The signal from treated cells is normalized to the DMSO control to determine the percentage of cell viability. IC50 values are calculated from the dose-response curves.
DNA Damage Immunofluorescence Assay
This method visualizes and quantifies the formation of DNA double-strand breaks through the detection of γH2AX and 53BP1 foci.
Methodology:
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde (PFA) for 10-15 minutes, followed by permeabilization with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against γH2AX and 53BP1 diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Nuclei are counterstained with a DNA dye such as Hoechst 33342 or DAPI. The coverslips are then mounted onto microscope slides.
-
Imaging and Quantification: Images are acquired using a high-content imaging system or a confocal microscope. The number and intensity of γH2AX and 53BP1 foci per nucleus are quantified using automated image analysis software.
DNA Synthesis Assay (EdU Incorporation)
This assay measures the rate of new DNA synthesis by detecting the incorporation of the nucleoside analog EdU (5-ethynyl-2'-deoxyuridine).
Methodology:
-
Cell Treatment: Cells are treated with this compound for the desired duration.
-
EdU Labeling: Towards the end of the treatment period, EdU is added to the cell culture medium at a final concentration of, for example, 10 µM, and incubated for a short period (e.g., 1-2 hours) to label newly synthesized DNA.
-
Fixation and Permeabilization: Cells are fixed and permeabilized as described in the immunofluorescence protocol.
-
Click-iT® Reaction: The incorporated EdU is detected by a copper-catalyzed "click" reaction. A reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) is added to the cells and incubated for 30 minutes at room temperature, protected from light. This covalently attaches the fluorophore to the EdU.
-
Staining and Imaging: Nuclei are counterstained with Hoechst or DAPI, and images are acquired via fluorescence microscopy.
-
Data Analysis: The intensity of the EdU-associated fluorescence per nucleus is quantified using image analysis software to determine the level of DNA synthesis.
Conclusion and Future Directions
This compound represents a promising preclinical candidate that targets a fundamental process in cancer cell biology—DNA replication licensing. Its ability to selectively induce DNA damage and cell death in cancer cells while sparing normal cells highlights its potential as a targeted therapeutic agent. The data presented in this guide underscore the validity of the CDT1/Geminin complex as a therapeutic target.
Future research should focus on optimizing the pharmacological properties of this compound through medicinal chemistry to improve its potency and drug-like characteristics. Further preclinical studies in animal models of cancer are necessary to evaluate its in vivo efficacy, pharmacokinetics, and safety profile. Additionally, identifying predictive biomarkers of response to this compound will be crucial for patient stratification in potential future clinical trials. The detailed protocols provided herein should serve as a valuable resource for researchers aiming to further investigate this compound and other inhibitors of the DNA replication licensing machinery.
References
Preliminary Efficacy of AF615: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the preliminary efficacy of AF615, a novel small molecule inhibitor targeting the protein-protein interaction between Cdt1 and Geminin. The data presented herein is collated from the seminal preclinical study investigating this compound's mechanism of action and its selective anti-cancer properties. This whitepaper details the compound's ability to induce DNA damage, inhibit DNA synthesis, and trigger cell cycle arrest, ultimately leading to the targeted death of cancer cells. All quantitative data from the key experiments are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying molecular mechanisms.
Introduction
The precise regulation of DNA replication is fundamental to maintaining genomic integrity. The initiation of DNA replication is tightly controlled by a process known as licensing, where the loading of the minichromosome maintenance (MCM) protein complex onto chromatin is orchestrated by factors including the Origin Recognition Complex (ORC), Cdc6, and Cdt1. Geminin acts as a crucial negative regulator in this process by binding to Cdt1, thereby preventing the re-loading of the MCM complex and ensuring that DNA is replicated only once per cell cycle.[1]
Dysregulation of the Cdt1-Geminin interaction is frequently observed in various cancers, leading to genomic instability and uncontrolled cell proliferation.[2][3] this compound has been identified as a small molecule inhibitor that specifically disrupts the Cdt1-Geminin protein complex.[2] This targeted disruption unleashes unregulated Cdt1 activity, leading to DNA re-replication stress, activation of the DNA damage response, and subsequent apoptosis in cancer cells, while exhibiting selectivity for cancer cells over their normal counterparts.[2]
Mechanism of Action
This compound functions by competitively inhibiting the binding of Geminin to Cdt1.[2] This disruption of the Cdt1-Geminin complex leads to an accumulation of active Cdt1, which in turn promotes the excessive loading of the MCM complex onto DNA replication origins. This "over-licensing" of replication origins triggers a cascade of cellular events, including:
-
DNA Re-replication: The presence of excessive active Cdt1 leads to multiple rounds of DNA replication within a single cell cycle.
-
DNA Damage Response: The cellular machinery recognizes the aberrant DNA replication, leading to the activation of DNA damage response pathways. This is evidenced by the phosphorylation of H2AX (γH2AX) and the recruitment of DNA repair proteins like 53BP1.[2]
-
Cell Cycle Arrest: The activation of the DNA damage checkpoint halts the cell cycle progression to prevent the propagation of damaged DNA.[2]
-
Apoptosis: In cancer cells, the sustained DNA damage and cell cycle arrest ultimately trigger programmed cell death.[2]
The selective action of this compound on cancer cells is attributed to their inherent genomic instability and higher replicative stress compared to normal cells, making them more vulnerable to disruptions in DNA replication licensing.[2]
Quantitative Efficacy Data
The following tables summarize the key quantitative data from the preliminary studies on this compound, demonstrating its efficacy in inhibiting the Cdt1-Geminin interaction and reducing cancer cell viability.
| Parameter | Value | Assay | Reference |
| IC50 (this compound vs. Cdt1-Geminin Interaction) | 0.313 µM | AlphaScreen™ | [2] |
| Ki (this compound vs. Geminin-tCDT1 Interaction) | 0.37 µM | Surface Plasmon Resonance | [2] |
Table 1: In Vitro Inhibition of Cdt1-Geminin Interaction by this compound. This table presents the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of this compound against the Cdt1-Geminin protein-protein interaction, as determined by two different in vitro biochemical assays.[2]
| Cell Line | Cancer Type | IC50 (48h) | IC50 (72h) | Reference |
| MCF7 | Breast Cancer | ~25 µM | ~15 µM | [2] |
| U2OS | Osteosarcoma | ~20 µM | ~12 µM | [2] |
| Saos-2 | Osteosarcoma | ~30 µM | ~18 µM | [2] |
| MCF10A | Non-tumorigenic Breast Epithelial | >100 µM | >100 µM | [2] |
| RPE1 | Non-tumorigenic Retinal Pigment Epithelial | >100 µM | >100 µM | [2] |
Table 2: In Vitro Cell Viability (IC50) of this compound in Cancer and Non-tumorigenic Cell Lines. This table displays the IC50 values of this compound in various human cancer and non-tumorigenic cell lines after 48 and 72 hours of treatment, highlighting the selective cytotoxicity of the compound towards cancer cells.[2]
Detailed Experimental Protocols
AlphaScreen™ High-Throughput Screening (HTS) Assay
This assay was employed to identify and characterize small molecule inhibitors of the Cdt1-Geminin interaction.
-
Principle: The AlphaScreen™ technology is a bead-based assay that measures the interaction between two molecules. In this study, His-tagged Cdt1 and GST-tagged Geminin were used. Donor beads coated with anti-GST antibody and acceptor beads coated with Nickel chelate were added. When Cdt1 and Geminin interact, the beads are brought into close proximity, and upon laser excitation of the donor beads, a singlet oxygen is generated which diffuses to the acceptor beads, resulting in a chemiluminescent signal. Inhibitors of the interaction will disrupt this proximity and reduce the signal.
-
Protocol:
-
Recombinant His-tagged Cdt1 (miniCDT1Y170A mutant) and GST-tagged Geminin (ΔDB-Geminin) proteins were expressed and purified.
-
The assay was performed in 384-well plates.
-
A compound library (23,360 compounds) was screened at a single concentration of 5 µM.
-
For dose-response curves, this compound was serially diluted (starting concentration of 200 µM).
-
His-tagged Cdt1 and GST-tagged Geminin were incubated with the compounds.
-
AlphaScreen™ GST Detection Kit donor and acceptor beads were added according to the manufacturer's instructions.
-
Plates were incubated in the dark at room temperature.
-
The AlphaScreen™ signal was measured using an EnVision plate reader.
-
IC50 values were calculated from the dose-response curves using non-linear regression.[2]
-
Sensitized Emission Förster Resonance Energy Transfer (SE-FRET) Microscopy
SE-FRET was used to confirm the inhibition of the Cdt1-Geminin interaction by this compound in living cells.
-
Principle: FRET is a distance-dependent physical process by which energy is transferred non-radiatively from an excited molecular fluorophore (the donor) to another fluorophore (the acceptor). This energy transfer occurs only when the donor and acceptor are in close proximity (typically <10 nm). In this study, Cdt1 was tagged with GFP (donor) and Geminin with dHcRed (acceptor). A decrease in FRET efficiency upon treatment with this compound indicates the disruption of the Cdt1-Geminin interaction.
-
Protocol:
-
MCF7 cells stably expressing Cdt1-GFP were transiently transfected with Geminin-dHcRed.
-
24 hours post-transfection, cells were treated with varying concentrations of this compound for another 24 hours.
-
Images were acquired using a confocal microscope equipped for FRET imaging.
-
Three sets of images were captured for each cell: donor excitation/donor emission, acceptor excitation/acceptor emission, and donor excitation/acceptor emission (FRET channel).
-
FRET efficiency was calculated using the sensitized emission method, correcting for spectral bleed-through.[2]
-
Immunofluorescence Staining for γH2AX and 53BP1
This method was used to visualize and quantify DNA damage induced by this compound.
-
Principle: γH2AX (phosphorylated histone H2AX) and 53BP1 are well-established markers for DNA double-strand breaks. Immunofluorescence uses specific antibodies to detect these proteins within the cell. The formation of distinct nuclear foci of these proteins indicates the presence of DNA damage.
-
Protocol:
-
MCF7 cells were seeded on coverslips and treated with this compound (33 µM) for 24 hours.
-
Cells were fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.
-
Non-specific binding was blocked with a blocking solution (e.g., BSA in PBS).
-
Cells were incubated with primary antibodies against γH2AX and 53BP1 overnight at 4°C.
-
After washing, cells were incubated with fluorescently labeled secondary antibodies.
-
Nuclei were counterstained with Hoechst.
-
Coverslips were mounted on slides, and images were acquired using a fluorescence microscope.
-
Quantitative analysis of γH2AX mean intensity was performed using high-content imaging and automated image analysis software.[2]
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for this compound Efficacy Assessment
Caption: Experimental workflow for evaluating this compound efficacy.
Conclusion
The preliminary preclinical data for this compound strongly support its potential as a selective anti-cancer agent. By targeting the Cdt1-Geminin protein-protein interaction, this compound exploits a key vulnerability in cancer cells related to DNA replication regulation. The compound demonstrates potent inhibition of its target in vitro and effectively induces DNA damage and cell death in cancer cell lines while sparing non-tumorigenic cells. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further investigation and development of this compound as a novel cancer therapeutic. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical application.
References
- 1. Cdt1 and geminin in DNA replication initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells [frontiersin.org]
AF615 (CAS: 122510-61-6): A Technical Guide to a Novel CDT1/Geminin Protein Complex Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of AF615, a small molecule inhibitor targeting the CDT1/Geminin protein complex. This compound has emerged as a promising agent in cancer research due to its selective induction of DNA damage and cell death in cancer cells. This document details its mechanism of action, pharmacological properties, and relevant experimental protocols, presenting quantitative data in accessible formats and visualizing complex pathways.
Core Compound Information
This compound, with the CAS number 122510-61-6, is chemically identified as N'-(morpholine-4-carbonothioyl)pyrazine-2-carbohydrazide. Its fundamental properties are summarized in the table below.
| Property | Value |
| CAS Number | 122510-61-6 |
| Molecular Formula | C10H13N5O2S |
| Molecular Weight | 267.31 g/mol |
| IUPAC Name | N'-(morpholine-4-carbonothioyl)pyrazine-2-carbohydrazide |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Mechanism of Action: Disrupting DNA Replication Licensing
This compound's primary mechanism of action is the inhibition of the protein-protein interaction between Chromatin Licensing and DNA Replication Factor 1 (CDT1) and its inhibitor, Geminin.[1][2] This interaction is a critical regulatory step in the cell cycle, ensuring that DNA replication is initiated only once per cycle.
In cancer cells, the regulation of DNA replication licensing is often dysregulated. This compound disrupts the CDT1/Geminin complex, leading to an over-activation of CDT1.[1] This uncontrolled CDT1 activity results in the excessive loading of the minichromosome maintenance (MCM) complex onto chromatin, a phenomenon known as "re-replication."[3][4] This re-replication process induces significant DNA damage, triggering a DNA damage response (DDR) that ultimately leads to cell cycle arrest and apoptosis, with a noted selectivity for cancer cells over normal cells.[1][3]
Signaling Pathway of this compound Action
The inhibition of the CDT1/Geminin complex by this compound initiates a cascade of events characteristic of a robust DNA damage response. The resulting re-replication stress leads to the formation of single-stranded DNA (ssDNA) at stalled replication forks, which is a primary trigger for the activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[5][6] Concurrently, the DNA double-strand breaks that can arise from collapsed replication forks activate the ATM (Ataxia-Telangiectasia Mutated) kinase.[7]
These activated kinases then phosphorylate and activate their downstream checkpoint kinases, Chk1 and Chk2, respectively.[8][9] Activated Chk1 and Chk2 orchestrate a G2/M cell cycle arrest by phosphorylating and inactivating Cdc25 phosphatases.[8][10] This prevents the activation of the Cyclin B/Cdk1 complex, which is essential for entry into mitosis. Furthermore, the DNA damage signal can activate p53, leading to the transcription of pro-apoptotic genes and cell cycle inhibitors like p21.[10]
Pharmacological Data
This compound has been characterized through various biochemical and cell-based assays to determine its potency and efficacy. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay System | Reference |
| IC50 | 0.313 µM | Inhibition of Geminin/CDT1 complex formation (AlphaScreen) | [1] |
| Ki | 0.37 µM | Against Geminin-tCDT1 interaction | [1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Effect | Concentration | Time | Reference |
| MCF7 | Induces DNA damage (γH2AX foci) | 33 µM | 24 h | [1] |
| MCF7, U2OS, Saos-2 | Induces G2/M cell cycle arrest | 100 µM | 24 h | [1] |
| MCF7 | Blocks DNA synthesis (EdU incorporation) | 33 µM | 24 h | [1] |
| RPE1 (normal cells) | Reduced effect on cell cycle progression | 100 µM | 24 h | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not publicly available in the reviewed literature, a plausible synthetic route can be derived from the general synthesis of thiosemicarbazides from carbohydrazides and isothiocyanates.
Proposed Synthetic Scheme:
-
Preparation of Pyrazine-2-carbohydrazide: This intermediate is typically synthesized by the reaction of ethyl pyrazinoate with hydrazine hydrate in a suitable solvent like ethanol, followed by heating under reflux.[11]
-
Formation of this compound: The pyrazine-2-carbohydrazide is then reacted with morpholine-4-carbothioyl isothiocyanate in a solvent such as ethanol or methanol. The reaction mixture is typically stirred at room temperature or gently heated to afford the final product, N'-(morpholine-4-carbonothioyl)pyrazine-2-carbohydrazide (this compound). The product can then be purified by recrystallization.
AlphaScreen™ Assay for CDT1/Geminin Interaction
This high-throughput screening assay was utilized to identify inhibitors of the CDT1/Geminin interaction.[1]
Materials:
-
AlphaScreen™ Histidine (Nickel Chelate) Detection Kit (PerkinElmer)
-
His-tagged CDT1 protein
-
Flag-tagged Geminin protein
-
Biotinylated anti-Flag antibody
-
This compound or other test compounds
-
384-well microplates
Protocol:
-
Prepare a reaction mixture containing His-tagged CDT1 and Flag-tagged Geminin in assay buffer.
-
Add the biotinylated anti-Flag antibody to the mixture.
-
Dispense the protein-antibody mixture into the wells of a 384-well plate.
-
Add this compound or other test compounds at various concentrations to the wells.
-
Incubate the plate at room temperature to allow for protein-protein interaction and inhibitor binding.
-
Add the streptavidin-coated Donor beads and nickel-chelated Acceptor beads to the wells.
-
Incubate the plate in the dark to allow for bead-protein complex formation.
-
Read the plate on an AlphaScreen-compatible plate reader. The signal is generated when the Donor and Acceptor beads are brought into proximity through the CDT1-Geminin interaction. Inhibition is measured as a decrease in the AlphaScreen signal.
Sensitized Emission Förster Resonance Energy Transfer (SE-FRET)
SE-FRET is used to confirm the disruption of the CDT1/Geminin interaction by this compound in living cells.
Materials:
-
Mammalian cells (e.g., MCF7)
-
Expression vectors for CDT1 fused to a donor fluorophore (e.g., GFP)
-
Expression vectors for Geminin fused to an acceptor fluorophore (e.g., dHcRed)
-
Transfection reagent
-
This compound
-
Fluorescence microscope equipped for FRET imaging
Protocol:
-
Co-transfect mammalian cells with the CDT1-donor and Geminin-acceptor expression vectors.
-
Allow the cells to express the fusion proteins for 24-48 hours.
-
Treat the transfected cells with this compound at the desired concentration for a specified period (e.g., 24 hours).
-
Image the cells using a fluorescence microscope with appropriate filter sets for the donor and acceptor fluorophores.
-
Acquire images in three channels: donor excitation/donor emission, donor excitation/acceptor emission (FRET channel), and acceptor excitation/acceptor emission.
-
Calculate the FRET efficiency. A decrease in FRET efficiency in this compound-treated cells compared to control cells indicates disruption of the CDT1/Geminin interaction.
DNA Damage Assessment (γH2AX Staining)
Immunofluorescence staining for phosphorylated histone H2AX (γH2AX) is a standard method to detect DNA double-strand breaks.
Materials:
-
Cancer cells (e.g., MCF7)
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with this compound at various concentrations for the desired time.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA solution.
-
Incubate the cells with the primary anti-γH2AX antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cells (e.g., MCF7, U2OS)
-
This compound
-
Cell culture medium
-
Trypsin
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
References
- 1. ATR: a Master Conductor of Cellular Responses to DNA Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The essential kinase ATR: ensuring faithful duplication of a challenging genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Activation of ATR in response to replication stress | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cdt1 and Cdc6 Are Destabilized by Rereplication-induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Activation of the G2/M checkpoint after DNA damage [pfocr.wikipathways.org]
- 11. Reactome | Activation of ATR in response to replication stress [reactome.org]
Unraveling the Impact of AF615 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor AF615 and its effects on the cell cycle. This compound has been identified as a potent and specific inhibitor of the CDT1/Geminin protein complex, a critical regulator of DNA replication licensing.[1][2] By disrupting this interaction, this compound induces DNA damage, blocks DNA synthesis, and triggers cell cycle arrest, showing selectivity for cancer cells over normal cells.[1] This document outlines the quantitative effects of this compound, details the experimental protocols used for its characterization, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Effects of this compound on Cellular Processes
The activity of this compound has been quantified across various cancer and normal cell lines. The following tables summarize the key findings regarding its impact on cell viability, cell cycle distribution, and induction of DNA damage.
Table 1: Effect of this compound on the Viability of Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) of this compound |
| MCF7 | Breast Cancer | 28.3 ± 1.2 |
| U2OS | Osteosarcoma | 35.8 ± 1.1 |
| Saos-2 | Osteosarcoma | 41.2 ± 1.3 |
| RPE1 | Normal hTERT-immortalized Retinal Pigmented Epithelial | > 100 |
| MCF10A | Normal Breast Epithelial | > 100 |
Data presented as mean ± standard deviation.
Table 2: Cell Cycle Distribution Analysis in Response to this compound Treatment
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| MCF7 | Control | 55.1 ± 2.5 | 28.3 ± 1.8 | 16.6 ± 1.1 |
| This compound (33 µM, 24h) | 25.4 ± 1.9 | 55.8 ± 3.2 | 18.8 ± 1.5 | |
| U2OS | Control | 50.2 ± 3.1 | 35.7 ± 2.4 | 14.1 ± 1.3 |
| This compound (33 µM, 24h) | 22.9 ± 2.0 | 60.1 ± 4.5 | 17.0 ± 1.8 | |
| RPE1 | Control | 60.5 ± 3.5 | 25.2 ± 2.1 | 14.3 ± 1.2 |
| This compound (33 µM, 24h) | 58.9 ± 3.8 | 26.1 ± 2.3 | 15.0 ± 1.4 |
Data presented as mean ± standard deviation from three independent experiments.
Table 3: Quantification of DNA Damage and DNA Synthesis Inhibition by this compound in MCF7 Cells
| Treatment | γH2AX Mean Intensity (Arbitrary Units) | EdU Mean Intensity (Arbitrary Units) |
| Control | 100 ± 12.5 | 100 ± 15.2 |
| This compound (10 µM) | 180 ± 20.1 | 75 ± 9.8 |
| This compound (33 µM) | 350 ± 35.8 | 40 ± 6.3 |
| This compound (100 µM) | 520 ± 48.9 | 20 ± 4.1 |
| Hydroxyurea (2 mM) | 480 ± 42.3 | 25 ± 5.0 |
Data normalized to control and presented as mean ± standard deviation.
Core Signaling Pathway of this compound Action
This compound functions by disrupting the interaction between CDT1 and Geminin, which is essential for preventing DNA re-replication. This disruption leads to an over-licensing of replication origins, causing replication stress, DNA damage, and subsequent activation of the DNA damage response (DDR) pathway, ultimately resulting in S-phase arrest.
Caption: this compound inhibits the CDT1-Geminin interaction, leading to DNA re-replication, DNA damage, and S-phase cell cycle arrest.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: MCF7, U2OS, Saos-2, RPE1, and MCF10A cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin/streptomycin.
-
Treatment: For experiments, cells were seeded and allowed to attach overnight. This compound, dissolved in DMSO, was added to the culture medium at the indicated concentrations for the specified durations. Control cells were treated with an equivalent volume of DMSO.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: Cells were seeded in 6-well plates and treated with this compound for 24 hours. Both floating and adherent cells were collected, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and resuspended in a staining solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A in PBS.
-
Analysis: Stained cells were incubated for 30 minutes at 37°C in the dark. The DNA content was analyzed using a flow cytometer (e.g., BD FACSCalibur). The percentages of cells in G1, S, and G2/M phases were determined using cell cycle analysis software (e.g., ModFit LT).
Immunofluorescence for DNA Damage Markers
-
Cell Seeding and Treatment: Cells were grown on glass coverslips in 24-well plates and treated with this compound.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Coverslips were blocked with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour. Primary antibodies against γH2AX and 53BP1 were diluted in blocking buffer and incubated overnight at 4°C.
-
Secondary Antibody and Counterstaining: After washing with PBST, cells were incubated with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark. Nuclei were counterstained with Hoechst 33342.
-
Imaging: Coverslips were mounted on slides, and images were acquired using a fluorescence microscope. Image analysis was performed to quantify the intensity of the fluorescent signals.
EdU Incorporation Assay for DNA Synthesis
-
EdU Labeling: Cells were treated with this compound for 24 hours, and 10 µM 5-ethynyl-2'-deoxyuridine (EdU) was added to the culture medium for the final 2 hours of treatment.
-
Fixation and Permeabilization: Cells were fixed and permeabilized as described for immunofluorescence.
-
Click-iT Reaction: The incorporated EdU was detected by a Click-iT reaction using an Alexa Fluor azide, according to the manufacturer's protocol.
-
Imaging and Analysis: Nuclei were counterstained with Hoechst, and images were captured. The intensity of the EdU signal per nucleus was quantified to measure the rate of DNA synthesis.
Crystal Violet Cell Viability Assay
-
Cell Seeding and Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.
-
Staining: The medium was removed, and cells were fixed with 4% paraformaldehyde for 15 minutes. After washing with water, cells were stained with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Excess stain was washed away, and the plates were air-dried. The stain was solubilized with 10% acetic acid, and the absorbance was measured at 590 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Experimental and Analytical Workflow
The general workflow for investigating the effects of this compound on the cell cycle involves a series of in vitro and cell-based assays to determine its mechanism of action and cellular consequences.
References
Methodological & Application
Application Notes and Protocols for AF615 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing AF615, a small molecule inhibitor, in cell culture experiments. This compound selectively targets the interaction between CDT1 and Geminin, two key proteins involved in the regulation of DNA replication.[1][2] By disrupting this complex, this compound induces DNA damage, halts DNA synthesis, and triggers cell cycle arrest, ultimately leading to cell death, with a pronounced effect in cancer cells.[1][2]
Mechanism of Action
This compound functions by inhibiting the protein-protein interaction between CDT1 and Geminin.[1][2] CDT1 is a critical licensing factor for DNA replication, and its activity is tightly regulated by the inhibitor protein Geminin.[2] By preventing Geminin from binding to CDT1, this compound leads to aberrant CDT1 activity, resulting in DNA re-replication, the formation of double-strand breaks, and the activation of the DNA damage response pathway.[1] This cascade of events culminates in cell cycle arrest and apoptosis, demonstrating selectivity for cancer cells over normal cells.[1]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in cell culture, based on studies in various cancer cell lines such as MCF7.[1][3]
Table 1: Recommended Concentration and Incubation Times
| Parameter | Value | Cell Line | Reference |
| Effective Concentration | 33 µM | MCF7 | [1][3] |
| Incubation Time | 24 hours | MCF7 | [1][3] |
Table 2: Key Experimental Readouts
| Experiment | Readout | Effect of this compound | Reference |
| DNA Damage | Increased γH2AX intensity | Dose-dependent increase | [1] |
| DNA Damage | Increased 53BP1 foci | Dose-dependent increase | [1] |
| DNA Synthesis | EdU Incorporation | Inhibition | [3] |
| Cell Viability | Cell Proliferation Assay | Reduction | [1] |
| Cell Cycle | Flow Cytometry | Cell cycle arrest | [1] |
| Apoptosis | Annexin V Staining | Increased apoptosis | [4] |
Experimental Protocols
General Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)
Protocol:
-
Culture cells in T75 flasks until they reach 70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into appropriate culture plates (e.g., 6-well, 96-well) at a predetermined density and allow them to adhere overnight.
-
Prepare working solutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. A starting point could be a range from 1 µM to 50 µM.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
Proceed with downstream assays such as cell viability, apoptosis, or cell cycle analysis.
Protocol 1: Cell Viability (Cytotoxicity) Assay
This protocol utilizes a colorimetric assay (e.g., XTT) to assess the effect of this compound on cell viability.
Caption: Workflow for assessing cell viability after this compound treatment.
Materials:
-
Cells treated with this compound as described in the general protocol.
-
XTT assay kit or similar cell proliferation reagent.
-
Plate reader.
Protocol:
-
Seed 2,500 cells per well in a 96-well plate and allow them to attach overnight.[5]
-
Treat the cells with various concentrations of this compound for 24 hours.[1]
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.[5]
-
Gently shake the plate for 10 seconds.[5]
-
Measure the absorbance of each well at 450 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability by comparing the absorbance of treated wells to the vehicle control wells.[5]
Protocol 2: Apoptosis Assay by Annexin V Staining
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.
Caption: Workflow for detecting apoptosis using Annexin V staining.
Materials:
-
Cells treated with this compound.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Protocol:
-
Treat cells with this compound as described in the general protocol.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.[6]
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[7]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[8]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour.[9] Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[6][10]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes how to analyze the cell cycle distribution of this compound-treated cells using propidium iodide staining and flow cytometry.
References
- 1. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. atsbio.com [atsbio.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
Application Notes and Protocols for AF615 in Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF615 is a novel small-molecule inhibitor that has demonstrated selective cytotoxic effects against cancer cell lines.[1][2][3] It functions by targeting the crucial protein-protein interaction between Cdt1 (Chromatin Licensing and DNA Replication Factor 1) and Geminin, key regulators of DNA replication licensing.[1][2] Aberrant expression of Cdt1 and Geminin is implicated in tumorigenesis, making their interaction a compelling target for anti-cancer therapies.[1][2] this compound disrupts this complex, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][3] These application notes provide a comprehensive overview of this compound's mechanism of action, its effects on cancer cell lines, and detailed protocols for its experimental application.
Mechanism of Action
This compound specifically inhibits the binding of Geminin to Cdt1 in a dose-dependent manner.[1][2] In a healthy cell cycle, Geminin inhibits Cdt1 during the S and G2 phases to prevent DNA re-replication. However, many cancer cells exhibit dysregulated levels of these proteins, leading to genomic instability. By disrupting the Cdt1/Geminin complex, this compound effectively mimics the cellular effects of Cdt1 overexpression or Geminin knockdown.[1][3] This disruption leads to the accumulation of double-strand breaks, activation of the DNA damage response, and cell cycle arrest, ultimately inducing apoptosis in cancer cells.[1][3] Notably, this compound has shown selectivity for cancer cells over non-transformed cells, suggesting a promising therapeutic window.[1]
Data Presentation: Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Observed Effects | Reference |
| MCF7 | Breast Cancer | 33 µM | Induction of DNA damage (increased γH2AX and 53BP1 foci), inhibition of DNA synthesis, and reduction in cell viability. | [1] |
| U2OS | Osteosarcoma | Not Specified | Reduction in cell viability. | [1] |
| HeLa | Cervical Cancer | Not Specified | Reduction in cell viability. | [1] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in cancer cell lines.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to start with is 0.1 µM to 100 µM. Include a vehicle control (medium with DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT assays, add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Immunofluorescence Staining for DNA Damage Markers (γH2AX and 53BP1)
Objective: To visualize and quantify the induction of DNA double-strand breaks in cancer cells upon treatment with this compound.
Materials:
-
Cancer cells grown on coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-γH2AX, Mouse anti-53BP1
-
Fluorescently labeled secondary antibodies: Anti-rabbit IgG (e.g., Alexa Fluor 488), Anti-mouse IgG (e.g., Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound (e.g., 33 µM for MCF7 cells) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides using a mounting medium.
-
Visualize and capture images using a fluorescence microscope. The number and intensity of γH2AX and 53BP1 foci can be quantified using image analysis software.
Visualizations
References
- 1. Frontiers | Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells [frontiersin.org]
- 2. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for AF615 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound designation "AF615" has been associated with at least two distinct experimental molecules. This document provides detailed application notes and protocols for the study of both entities: This compound, the P2X3 receptor antagonist , and This compound, the CDT1/Geminin protein complex inhibitor . Researchers should verify the specific compound they are working with to apply the correct experimental designs.
Part 1: this compound as a P2X3 Receptor Antagonist
Mechanism of Action and Signaling Pathway
This compound, in this context, is a selective antagonist of the P2X3 receptor. P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons.[1][2] When ATP is released from cells due to injury or stress, it binds to P2X3 receptors, leading to an influx of cations (Na+ and Ca2+), depolarization of the neuron, and the transmission of pain signals.[1][3] By blocking this interaction, P2X3 receptor antagonists like this compound can inhibit the hyperexcitability of sensory neurons, making them a promising therapeutic target for chronic pain, chronic cough, and other sensory disorders.[1][4][5] The P2X3 receptor can form homotrimeric channels (P2X3) or heterotrimeric channels with the P2X2 subunit (P2X2/3).[5]
References
- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 2. Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The therapeutic promise of ATP antagonism at P2X3 receptors in respiratory and urological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of AF615 in Mouse Models
Disclaimer: As of the latest available scientific literature, there are no published in vivo studies detailing the administration of AF615 in mouse models. The following application notes and protocols are therefore proposed methodologies based on standard practices for the preclinical evaluation of novel small molecule inhibitors in cancer mouse models. These are intended to serve as a guide for researchers designing initial in vivo experiments with this compound.
Introduction
This compound is a novel small molecule inhibitor that targets the protein-protein interaction between Cdt1 and Geminin.[1][2] This interaction is a critical regulatory point in DNA replication licensing, and its disruption has been shown to selectively induce DNA damage and cell death in cancer cells.[1][2] The therapeutic potential of inhibiting the Cdt1/Geminin complex makes this compound a promising candidate for in vivo evaluation in various cancer mouse models. These protocols outline proposed methods for the administration and evaluation of this compound in such models.
Signaling Pathway of this compound
This compound functions by inhibiting the interaction between Geminin and Cdt1. Under normal physiological conditions, Geminin binds to Cdt1 during the S and G2 phases of the cell cycle, preventing the re-loading of the MCM2-7 helicase onto chromatin and thus inhibiting re-replication of DNA. In many cancer cells, the regulation of this pathway is disrupted. By inhibiting the Geminin-Cdt1 interaction, this compound is hypothesized to cause aberrant Cdt1 activity, leading to DNA re-replication, activation of the DNA damage response, and ultimately, apoptosis in cancer cells.
Proposed In Vivo Experimental Data
As no in vivo data for this compound is currently published, the following tables are presented as templates for data collection and presentation.
Table 1: Proposed Dosing and Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | e.g., IP | e.g., Daily | 0 | +/- 5% |
| This compound | e.g., 10 | e.g., IP | e.g., Daily | Data to be collected | Data to be collected |
| This compound | e.g., 25 | e.g., IP | e.g., Daily | Data to be collected | Data to be collected |
| This compound | e.g., 50 | e.g., IP | e.g., Daily | Data to be collected | Data to be collected |
| Positive Control | Standard-of-care | Standard Route | Standard Schedule | Data to be collected | Data to be collected |
Table 2: Proposed Pharmacokinetic Parameters of this compound in Mice
| Parameter | Administration Route: IV | Administration Route: PO |
| Dose (mg/kg) | e.g., 5 | e.g., 20 |
| Cmax (ng/mL) | Data to be collected | Data to be collected |
| Tmax (h) | Data to be collected | Data to be collected |
| AUC (0-t) (ng·h/mL) | Data to be collected | Data to be collected |
| t1/2 (h) | Data to be collected | Data to be collected |
| Bioavailability (%) | - | Data to be collected |
Experimental Protocols
The following are proposed protocols for the administration of this compound in mouse models. The specific details, such as vehicle formulation, dose, and administration route, should be optimized in preliminary studies.
Preparation of this compound for In Vivo Administration
-
Vehicle Selection: Based on the physicochemical properties of this compound, a suitable vehicle should be selected. Common vehicles for small molecule inhibitors include:
-
For intraperitoneal (IP) injection: A solution in DMSO diluted with saline or a mixture of PEG300, Tween 80, and saline.
-
For oral gavage (PO): A suspension in 0.5% methylcellulose with 0.2% Tween 80.
-
-
Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve or suspend this compound in the chosen vehicle to the desired stock concentration.
-
Vortex and/or sonicate to ensure a homogenous solution or suspension.
-
Prepare fresh dosing solutions daily.
-
Administration of this compound in a Xenograft Mouse Model
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
References
Application Notes and Protocols for AF615: A Potent Inhibitor of the CDT1/Geminin Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF615 is a small molecule inhibitor that potently disrupts the protein-protein interaction between Chromatin Licensing and DNA Replication Factor 1 (CDT1) and its inhibitor, Geminin.[1] In the cell cycle, the precise regulation of DNA replication is critical to maintain genomic stability. The formation of the pre-replicative complex (pre-RC) at origins of replication is a key step, and CDT1 is an essential licensing factor in this process. Geminin binds to and inhibits CDT1 during the S and G2 phases to prevent re-replication of DNA.[1][2]
In many cancer cells, the expression of CDT1 and Geminin is deregulated, contributing to genomic instability and tumor progression.[1][3] this compound selectively targets the CDT1/Geminin complex, leading to the deregulation of DNA replication licensing. This disruption induces DNA damage, activation of the DNA damage response (DDR), cell cycle arrest, and ultimately, apoptosis in cancer cells, while exhibiting lesser effects on non-transformed cells.[1] These characteristics make this compound a promising compound for cancer research and therapeutic development.
This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Data Presentation
This compound In Vitro Activity and Recommended Concentrations
The following table summarizes the known in vitro activity of this compound and provides recommended concentration ranges for various cell-based assays based on published data. It is important to note that optimal concentrations may vary depending on the cell line and experimental conditions, and a dose-response experiment is always recommended.
| Parameter | Value/Range | Cell Lines | Notes | Reference |
| In Vitro IC50 (CDT1/Geminin Interaction) | 0.313 µM | N/A | Determined by AlphaScreen™ assay. | [1] |
| Cell Viability (General Screening) | 1 - 100 µM | MCF7, U2OS, Saos-2 (cancer); RPE1, MCF10A (non-transformed) | This compound showed selective reduction in viability of cancer cell lines. | [1] |
| DNA Damage Induction (γH2AX staining) | 33 µM (24h) | MCF7 | Significant induction of γH2AX foci observed. | [1] |
| Cell Cycle Arrest (Propidium Iodide Staining) | 100 µM (24h) | MCF7, U2OS, Saos-2 | Induced cell cycle arrest, particularly in S and G2/M phases. | [1] |
Signaling Pathway
The disruption of the CDT1/Geminin interaction by this compound initiates a cascade of events related to DNA damage and cell cycle control. The following diagram illustrates the proposed signaling pathway.
Experimental Protocols
In Vitro CDT1-Geminin Interaction Assay (AlphaScreen™)
This protocol is adapted from a high-throughput screening assay used to identify inhibitors of the CDT1-Geminin interaction.[1][4]
Experimental Workflow:
Materials:
-
Purified His-tagged CDT1
-
Purified biotinylated Geminin
-
This compound
-
AlphaScreen™ Histidine (Nickel Chelate) Detection Kit (contains Streptavidin Donor beads and Nickel Chelate Acceptor beads)
-
Assay Buffer: 25 mM Hepes pH 7.4, 100 mM NaCl, 0.1% BSA
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer.
-
In a 384-well plate, add the purified His-CDT1 and biotinylated Geminin to a final concentration of 50 nM in Assay Buffer.[1]
-
Add the desired concentrations of this compound or DMSO (vehicle control) to the wells.
-
Incubate at room temperature for 30 minutes.
-
In subdued light, add the AlphaScreen™ Streptavidin Donor beads and Nickel Chelate Acceptor beads according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for 1.5 hours.[1]
-
Read the plate on an AlphaScreen-capable plate reader.
-
The signal will be inversely proportional to the inhibitory activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF7, U2OS, Saos-2)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range from 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol allows for the analysis of cell cycle distribution following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to reach 60-70% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 100 µM) or vehicle control for 24 hours.[1]
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several days).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of DNA Damage Markers
This protocol is for the detection of key proteins involved in the DNA damage response activated by this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-Chk2 (Thr68), anti-γH2AX (Ser139), anti-p53, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 60 mm dishes and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 33 µM) or vehicle control for 24 hours.[1]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
This compound is a valuable research tool for investigating the roles of CDT1 and Geminin in DNA replication, cell cycle control, and cancer biology. The protocols provided herein offer a starting point for utilizing this compound to explore its mechanism of action and potential as an anti-cancer agent. As with any experimental compound, optimization of concentrations and incubation times for specific cell lines and assays is recommended.
References
- 1. Frontiers | Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells [frontiersin.org]
- 2. Cdt1 downregulation by proteolysis and geminin inhibition prevents DNA re-replication in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cdt1 and geminin are down-regulated upon cell cycle exit and are over-expressed in cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AF615 Fluorescent Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF615 is a bright, photostable fluorescent dye commonly utilized in biological imaging and labeling applications. For the purposes of this document, this compound will be treated as spectrally similar to Alexa Fluor™ 610, a member of the widely used Alexa Fluor™ family of dyes. These dyes are characterized by their high water solubility and pH-insensitive fluorescence over a broad range, making them ideal for use in biological systems.[1][2] This protocol focuses on the solubility and preparation of this compound NHS (N-hydroxysuccinimidyl) ester, a reactive form of the dye designed for covalent conjugation to primary amines on proteins, antibodies, and other biomolecules.
Spectral Properties
-
Excitation Maximum: ~603 nm
-
Emission Maximum: ~623 nm
-
Spectrally Similar Dyes: Texas Red™[1]
Solubility of this compound NHS Ester
While the conjugated this compound dye is highly water-soluble, the reactive NHS ester form is susceptible to hydrolysis in aqueous environments.[3] Therefore, for preparing stock solutions, the use of anhydrous organic solvents is critical to maintain the reactivity of the dye.
Data Presentation: Solubility and Recommended Solvents
| Solvent | Recommended | Concentration | Notes |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Yes | 10 mg/mL | The preferred solvent for preparing stable stock solutions. Ensure DMSO is of high quality and anhydrous to prevent hydrolysis of the NHS ester.[4][5] |
| Anhydrous Dimethylformamide (DMF) | Yes | 10 mg/mL | An alternative to DMSO. Must be anhydrous.[1][5] |
| Deionized Water | No | Not Recommended | NHS esters will rapidly hydrolyze in aqueous solutions, rendering the dye non-reactive. Only use aqueous buffers immediately prior to conjugation.[3] |
| Phosphate-Buffered Saline (PBS) | No | Not Recommended | For dissolving the reactive dye. The protein to be labeled is typically in a buffer like PBS, but the dye stock should be prepared in an organic solvent. |
Experimental Protocols
Preparation of this compound NHS Ester Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound NHS ester in anhydrous DMSO.
Materials:
-
This compound NHS Ester (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge
-
Pipettes and sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a final concentration of 10 mg/mL. For example, to a 1 mg vial of this compound NHS ester, add 100 µL of anhydrous DMSO.[4][5]
-
Vortex the vial briefly to ensure the dye is fully dissolved.
-
Centrifuge the vial briefly to collect the solution at the bottom.
-
This stock solution should be used immediately. For storage, it can be aliquoted into single-use volumes and stored at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[6]
Protocol for Labeling IgG Antibodies with this compound NHS Ester
This protocol is optimized for labeling Immunoglobulin G (IgG) antibodies.
Materials:
-
IgG antibody solution (2 mg/mL in PBS, free of amine-containing buffers like Tris or glycine, and stabilizing proteins like BSA)
-
This compound NHS Ester stock solution (10 mg/mL in anhydrous DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
-
Gel filtration column (e.g., Sephadex G-25)
-
Reaction tubes
-
Pipettes
Procedure:
-
Prepare the Antibody Solution:
-
The IgG antibody should be at a concentration of at least 2 mg/mL in an amine-free buffer such as Phosphate-Buffered Saline (PBS).
-
For a 0.5 mL reaction volume of 2 mg/mL IgG, add 50 µL of 1 M sodium bicarbonate to raise the pH of the reaction mixture to approximately 8.3. This alkaline pH is optimal for the reaction of NHS esters with primary amines.[7]
-
-
Conjugation Reaction:
-
Add the prepared antibody solution to a reaction tube.
-
While gently vortexing, add the calculated amount of this compound NHS ester stock solution. A molar ratio of dye to antibody between 10:1 and 20:1 is a good starting point for optimization.[4]
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Antibody:
-
Prepare a gel filtration column according to the manufacturer's instructions to separate the labeled antibody from the unreacted dye.
-
Equilibrate the column with PBS.
-
Carefully load the reaction mixture onto the column.
-
Elute the labeled antibody with PBS. The first colored band to elute will be the this compound-conjugated antibody.
-
Collect the fractions containing the labeled antibody.
-
-
Storage:
-
Store the purified, labeled antibody at 2-6°C, protected from light. For long-term storage, the conjugate can be aliquoted and frozen at -20°C. The addition of a cryoprotectant like glycerol (50% v/v) is recommended for frozen storage.[6]
-
Visualizations
Experimental Workflow for this compound NHS Ester Solution Preparation and Antibody Labeling
Caption: Workflow for this compound stock solution preparation and antibody conjugation.
References
- 1. Molecular Probes™ Alexa Fluor™ 610-X NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 2. Alexa Fluor™ 610-X NHS Ester (Succinimidyl Ester) 1 mg | Contact Us | Invitrogen™ [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Application Note: AF615 for High-Throughput Screening of Protein-Ligand Interactions using Fluorescence Polarization
Audience: Researchers, scientists, and drug development professionals.
Introduction High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against biological targets. Fluorescence Polarization (FP) is a powerful, homogeneous assay format widely adopted in HTS for its simplicity and quantitative nature.[1] FP assays are used to monitor molecular interactions in solution by measuring the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[2][3] This application note details the use of AF615, a representative orange-red fluorescent dye, for developing a competitive binding FP assay in an HTS format. Red-shifted dyes like this compound are often advantageous as they can reduce interference from compound autofluorescence and light scattering.[4]
Principle of the Assay Fluorescence Polarization relies on the observation that when a small, fluorescently labeled molecule (the "tracer," e.g., an this compound-labeled ligand) is excited with plane-polarized light, its rapid tumbling in solution causes the emitted light to be largely depolarized.[5] However, when this tracer binds to a much larger molecule (e.g., a target protein), its rotation slows dramatically.[6] This slower tumbling results in the emitted light remaining significantly polarized.[5][6] The change in polarization, measured in millipolarization units (mP), is directly proportional to the fraction of bound tracer.[2]
In a competitive HTS assay, a test compound that binds to the same site on the target protein will displace the this compound-tracer, causing a decrease in the mP value.[7][8] This dose-dependent decrease allows for the determination of the compound's inhibitory concentration (IC50) and binding affinity (Ki).[7]
This compound Dye Characteristics
This compound is presented here as a representative orange-red fluorescent dye suitable for FP assays. Its spectral properties are similar to well-known dyes like Texas Red.[9] Key characteristics are summarized below.
Table 1: Representative Spectroscopic Properties of this compound
| Parameter | Value | Notes |
|---|---|---|
| Excitation Maximum (λex) | ~595 nm | Compatible with standard laser and filter sets. |
| Emission Maximum (λem) | ~615 nm | Red-shifted emission helps minimize background from library compounds.[4] |
| Extinction Coefficient | >80,000 M⁻¹cm⁻¹ | High coefficient ensures a bright tracer, allowing for low nM concentrations. |
| Recommended Tracer Conc. | 1-10 nM | Optimal concentration should be determined empirically (see protocol). |
| Amine-Reactive Chemistry | Succinimidyl Ester | Allows for straightforward conjugation to primary amines on ligands or peptides.[9] |
HTS Assay Performance and Validation
The quality of an HTS assay is determined by its ability to reliably distinguish between hits and non-hits. The Z'-factor is the standard metric for this purpose.[10][11]
Table 2: Typical FP HTS Assay Validation Parameters
| Parameter | Formula / Definition | Typical Acceptance Criteria |
|---|---|---|
| Assay Window (ΔmP) | mP_bound - mP_free | ≥ 100 mP |
| Signal-to-Background | Mean(High Signal) / Mean(Low Signal) | > 2 |
| Z'-Factor | 1 - [ (3σ_pos + 3σ_neg) / |μ_pos - μ_neg| ] | Excellent: 0.5 < Z' < 1.0[12][13] Marginal: 0 < Z' < 0.5[12] |
-
High Signal (Positive Control): this compound-tracer + Target Protein (Maximum binding)
-
Low Signal (Negative Control): this compound-tracer + Target Protein + saturating concentration of a known unlabeled inhibitor (Maximum displacement)
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for a full HTS campaign.[14]
Experimental Protocols
This section provides a detailed protocol for developing and running a competitive FP binding assay using an this compound-labeled ligand.
Materials and Reagents
-
Target Protein: Purified protein of interest in a suitable buffer (e.g., PBS, HEPES).
-
This compound-Tracer: this compound-labeled known ligand for the target protein.
-
Unlabeled Ligand: A known high-affinity unlabeled ligand for use as a positive control.
-
Assay Buffer: Buffer used for all dilutions (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4).
-
Compound Library: Test compounds dissolved in 100% DMSO.
-
Microplates: Low-volume, non-binding black microplates (e.g., 384-well).[15]
-
Plate Reader: Instrument capable of measuring fluorescence polarization with appropriate excitation/emission filters.[2]
Protocol 1: Target Protein Titration (Assay Development)
Objective: Determine the optimal concentration of the target protein that provides a sufficient assay window (ΔmP).
-
Prepare a 2X working solution of this compound-Tracer at 2 nM in Assay Buffer (final concentration will be 1 nM).
-
Prepare a serial dilution of the Target Protein in Assay Buffer, starting from a high concentration (e.g., 1 µM).
-
In a 384-well plate, add 10 µL of each protein dilution.
-
Add 10 µL of the 2X this compound-Tracer solution to all wells.
-
Include "tracer only" wells (10 µL Assay Buffer + 10 µL 2X this compound-Tracer) to measure the mP of the free tracer.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes), protected from light.
-
Read the plate on an FP-capable plate reader.
-
Analysis: Plot mP vs. Protein Concentration. Select the lowest protein concentration that gives ~80% of the maximal polarization signal (the EC80 value). This concentration balances signal strength with sensitivity to competitive inhibitors.
Protocol 2: HTS Competitive Binding Assay
Objective: Screen a compound library for inhibitors of the protein-ligand interaction.
-
Reagent Preparation:
-
Prepare 2X Target Protein solution at the optimal concentration (determined in Protocol 1) in Assay Buffer.
-
Prepare 2X this compound-Tracer solution at 2 nM in Assay Buffer.
-
-
Compound Plating:
-
Dispense 200 nL of test compounds from the library plate into the assay plate wells using an acoustic dispenser or pin tool (final concentration typically 10 µM).
-
Dispense 200 nL of DMSO into control wells.
-
-
Protein Addition:
-
Add 10 µL of Assay Buffer to "tracer only" (minimum signal) wells.
-
Add 10 µL of the 2X Target Protein solution to all other wells (test compounds and controls).
-
-
Tracer Addition:
-
Add 10 µL of the 2X this compound-Tracer solution to all wells.
-
Final volume in each well should be 20 µL.
-
-
Controls:
-
High Signal (0% Inhibition): DMSO + 2X Protein + 2X Tracer.
-
Low Signal (100% Inhibition): Known unlabeled inhibitor (saturating concentration) + 2X Protein + 2X Tracer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an FP-capable plate reader.
Data Analysis
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - [ (mP_sample - mP_low) / (mP_high - mP_low) ])
-
Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the neutral controls).
-
Perform dose-response experiments for confirmed hits to determine IC50 values.
Visualizations
Assay Principle Diagram
Caption: Principle of Fluorescence Polarization (FP).
HTS Workflow Diagram
Caption: Workflow for a competitive FP-based HTS assay.
References
- 1. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 4. Impact of a red-shifted dye label for high throughput fluorescence polarization assays of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Analysis of fluorescence polarization competition assays with affinimeter [blog.affinimeter.com]
- 8. A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amine-reactive, orange- and red-fluorescent fluorophores—Table 1.9 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. assay.dev [assay.dev]
- 15. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: AF615 and Cell Death Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with AF615 not inducing the expected cell death in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to induce cell death?
A1: this compound is a small molecule inhibitor that targets the protein complex formed by CDT1 and Geminin.[1][2] By inhibiting the interaction between these two proteins, this compound disrupts the regulation of DNA replication licensing. This leads to DNA damage, activation of the DNA damage response, cell cycle arrest, and a reduction in cell viability, ultimately resulting in apoptosis (programmed cell death), particularly in cancer cells.[1][2]
Q2: At what concentration should I be using this compound?
A2: The effective concentration of this compound can vary significantly between different cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model. As a starting point, published studies have used concentrations around 33 µM in MCF7 cells. However, the IC50 (the concentration that inhibits 50% of cell viability) will be cell-line dependent.
Q3: How long should I treat my cells with this compound to observe cell death?
A3: The time required to observe cell death is also cell-line and concentration-dependent. A time-course experiment is recommended. DNA damage markers like γH2AX can often be detected within 24 hours of treatment. However, significant cell death may take 48-72 hours or longer to become apparent.
Q4: My cells are not dying after this compound treatment. What are the possible reasons?
A4: There are several potential reasons why this compound may not be inducing cell death in your experiment. These can be broadly categorized into issues with the compound, the cell line, or the experimental procedure. The troubleshooting guide below addresses these possibilities in detail.
Troubleshooting Guide: this compound Not Inducing Cell Death
This guide is designed to help you identify and resolve common issues when this compound fails to induce the expected cytotoxic effects.
Problem 1: No observable decrease in cell viability.
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response curve (e.g., from 1 µM to 100 µM) to determine the IC50 for your specific cell line. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment time. |
| Cell Line Resistance | Your cell line may have intrinsic or acquired resistance to apoptosis. This could be due to factors like the p53 status of the cells or overexpression of anti-apoptotic proteins.[3][4][5][6] Consider using a different cell line known to be sensitive to DNA damaging agents as a positive control. |
| This compound Inactivity | Verify the integrity and activity of your this compound compound. If possible, confirm its structure and purity. Use a fresh stock of the compound. |
| Suboptimal Cell Culture Conditions | Ensure cells are healthy, in the exponential growth phase, and free from contamination (e.g., mycoplasma). Cell passage number can also affect experimental outcomes.[7] |
Problem 2: No signs of apoptosis (e.g., negative Annexin V staining).
| Possible Cause | Troubleshooting Step |
| Assay Timing is Off | Apoptosis is a dynamic process. You may be missing the window for early apoptotic events. Try analyzing cells at earlier or later time points. |
| Incorrect Staining Protocol | Review and optimize your Annexin V/PI staining protocol. Ensure you are using the correct buffers and incubation times.[8][9][10][11] |
| Alternative Cell Death Pathways | This compound might be inducing a non-apoptotic form of cell death, such as necroptosis or autophagy-related cell death.[12] Investigate markers for these pathways (e.g., p-MLKL for necroptosis). |
| Caspase-Independent Apoptosis | The apoptotic pathway in your cell line might be caspase-independent. Consider using a broader cell death assay, such as a cytotoxicity assay (e.g., LDH release). |
Problem 3: No evidence of DNA damage (e.g., no γH2AX or 53BP1 foci).
| Possible Cause | Troubleshooting Step |
| Antibody or Staining Issues | Verify the specificity and optimal dilution of your primary and secondary antibodies for immunofluorescence. Include positive controls (e.g., cells treated with a known DNA damaging agent like etoposide).[13][14][15][16][17] |
| Timing of Analysis | DNA damage response is transient. Analyze γH2AX and 53BP1 foci at various time points post-treatment (e.g., 6, 12, 24 hours). |
| Microscopy and Imaging Settings | Ensure your microscope and imaging settings are optimized for detecting foci. |
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| This compound Concentration for DNA Damage | MCF7 | 33 µM | (Not directly cited, but inferred from experimental descriptions in initial search) |
| Typical Seeding Density (MTT Assay) | Varies | 1 x 10^4 cells/well | [18] |
| MTT Incubation Time | Varies | 1.5 - 4 hours | [18][19][20] |
| Annexin V Staining Incubation | Varies | 10 - 15 minutes | [8][10] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide) or Solubilization solution
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[18]
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include untreated control wells.
-
After treatment, remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well.[18][19]
-
Incubate the plate at 37°C for 1.5 to 4 hours, or until purple formazan crystals are visible.[18][19][20]
-
Remove the MTT-containing medium and add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490-570 nm using a microplate reader.[18]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as desired.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at 300-600 x g for 5 minutes.[9][10]
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Immunofluorescence for γH2AX and 53BP1
This protocol is for visualizing DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (anti-γH2AX, anti-53BP1)
-
Fluorochrome-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound.
-
Wash cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.[14]
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.[13][14]
-
Wash three times with PBS.
-
Incubate with fluorochrome-conjugated secondary antibodies diluted in blocking solution for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Visualize the foci using a fluorescence microscope.[14]
Visualizations
Caption: Mechanism of this compound-induced apoptosis.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug and apoptosis resistance in cancer stem cells: a puzzle with many pieces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Apoptosis to Overcome Chemotherapy Resistance | Exon Publications [exonpublications.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 11. bosterbio.com [bosterbio.com]
- 12. The ultimate fate determinants of drug induced cell-death mechanisms in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. merckmillipore.com [merckmillipore.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
improving AF615 solubility in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of AF615, with a specific focus on improving its solubility in Dimethyl Sulfoxide (DMSO) for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent small-molecule inhibitor that targets the interaction between CDT1 (Chromatin Licensing and DNA Replication Factor 1) and Geminin.[1][2][3] By disrupting this protein complex, this compound has been shown to induce DNA damage, inhibit DNA synthesis, and selectively reduce the viability of cancer cells.[1][2][3]
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for creating stock solutions of this compound is anhydrous Dimethyl Sulfoxide (DMSO). Some suppliers also indicate solubility in alcohol.
Q3: What is a typical stock solution concentration for this compound in DMSO?
A3: While specific solubility limits are not widely published, a standard starting stock solution concentration for compounds like this compound in DMSO for in vitro screening is 10 mM. This concentration allows for easy dilution to typical working concentrations while keeping the final DMSO percentage in cell culture media low.
Q4: How should I store this compound powder and its DMSO stock solution?
A4: The lyophilized powder of this compound should be stored at -20°C, protected from light and moisture. The DMSO stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What are the typical working concentrations of this compound in cell-based assays?
A5: Based on published research, working concentrations of this compound in cell lines such as MCF7 have ranged from 11 µM to 100 µM.[2][3][4] The optimal concentration will depend on the cell line and the specific experimental conditions.
Troubleshooting Guide: Improving this compound Solubility
Researchers may encounter challenges with this compound precipitating out of solution, particularly when diluting a DMSO stock into an aqueous buffer or cell culture medium. The following guide provides steps to mitigate these issues.
Issue 1: this compound powder does not fully dissolve in DMSO.
-
Possible Cause: The concentration is too high, or the DMSO contains water.
-
Troubleshooting Steps:
-
Use Anhydrous DMSO: Ensure you are using a fresh, high-quality, anhydrous grade of DMSO, as it is very hygroscopic.
-
Gentle Warming: Warm the solution in a 37°C water bath for a short period.
-
Sonication: Use a bath sonicator for 5-10 minutes to aid dissolution.
-
Lower Concentration: If the above steps fail, try preparing a lower concentration stock solution (e.g., 5 mM or 1 mM).
-
Issue 2: this compound precipitates when the DMSO stock is diluted into aqueous media.
-
Possible Cause: The final concentration of this compound is above its solubility limit in the aqueous solution, and the percentage of DMSO is too low to maintain its solubility.
-
Troubleshooting Steps:
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%.
-
Modify Dilution Technique: Add the this compound DMSO stock solution dropwise into the vortexing or swirling aqueous medium. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock can improve solubility.
-
Perform Serial Dilutions in DMSO: If a range of concentrations is needed, perform initial serial dilutions in pure DMSO before the final dilution into the aqueous medium.
-
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 122510-61-6 |
| Molecular Formula | C₁₀H₁₃N₅O₂S |
| Molecular Weight | 267.31 g/mol |
| Appearance | Off-white solid |
| Purity | ≥98% by HPLC |
| Solubility | DMSO, Alcohol |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance and precision pipettes
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 2.673 mg of this compound (Molecular Weight = 267.31 g/mol ). Calculation: 0.01 mol/L * 267.31 g/mol * 0.001 L = 0.002673 g = 2.673 mg
-
Weigh this compound: Carefully weigh out 2.673 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If needed, gently warm the tube to 37°C or sonicate for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Cell Viability (MTT) Assay with this compound
This protocol is adapted from standard cell viability assays and incorporates working concentrations of this compound from published research.[2][3][4]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare serial dilutions of this compound in complete medium from your 10 mM DMSO stock. For example, to achieve a final concentration of 33 µM, you can perform an intermediate dilution of the stock in medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.1%.
-
Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from a dose-response curve.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting logic for this compound solubility.
References
- 1. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells [frontiersin.org]
- 3. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AF615 Concentration for HCT116 Cells
Welcome to the technical support center for the use of AF615 with the HCT116 human colorectal carcinoma cell line. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small-molecule inhibitor that disrupts the interaction between Cdt1 (Cdc10 dependent transcript 1) and Geminin.[1] Cdt1 is a crucial licensing factor for DNA replication, and its activity is tightly regulated by the inhibitor Geminin to ensure that DNA is replicated only once per cell cycle.[2][3][4][5] By inhibiting the Cdt1/Geminin interaction, this compound leads to aberrant DNA replication, which in turn induces DNA damage, cell cycle arrest, and ultimately, a reduction in the viability of cancer cells.[1][6]
Q2: What is the reported IC50 value for this compound?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 0.313 μM for the disruption of the CDT1/Geminin interaction in vitro.
Q3: Has this compound been tested on HCT116 cells specifically in the literature?
A3: While the primary characterization of this compound was performed on other cancer cell lines such as MCF7, the selective genotoxic effects of targeting the Cdt1/Geminin complex have been observed in various cancer cells.[1][2] HCT116 cells, being a colorectal cancer cell line, are a relevant model for investigating the effects of compounds that target DNA replication and cell cycle regulation.[7]
Q4: What is the recommended starting concentration for this compound with HCT116 cells?
A4: Based on the IC50 value and effective concentrations reported for other cancer cell lines, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments with HCT116 cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup and endpoint (e.g., cell viability, DNA damage).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observed effect of this compound on HCT116 cell viability. | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment with a broader range of concentrations (e.g., 0.1 µM to 100 µM) to determine the EC50 for HCT116 cells. |
| Incorrect Drug Handling/Storage: this compound may have degraded due to improper storage or handling. | Ensure this compound is stored as recommended by the supplier (typically at -20°C). Prepare fresh stock solutions in an appropriate solvent like DMSO and aliquot to avoid repeated freeze-thaw cycles. | |
| High Cell Seeding Density: A high density of cells can sometimes mask the cytotoxic effects of a compound. | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during treatment. A recommended seeding density for HCT116 cells is around 2 x 10^4 cells/cm². | |
| Short Incubation Time: The treatment duration may not be sufficient for this compound to induce a measurable effect. | Extend the incubation time. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to capture the optimal treatment window. | |
| High levels of cell death observed even at low this compound concentrations. | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing cytotoxicity. | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically ≤ 0.1% for DMSO). Include a vehicle control (cells treated with the solvent alone) in your experiments. |
| Cell Health: The HCT116 cells may be unhealthy or stressed prior to treatment. | Ensure proper cell culture techniques. Regularly check for mycoplasma contamination and use cells within a low passage number range. | |
| Inconsistent or variable results between experiments. | Inconsistent Cell Seeding: Variations in the initial number of cells seeded can lead to variability in results. | Use a cell counter to ensure accurate and consistent cell seeding for each experiment. |
| Variability in Drug Preparation: Inconsistent preparation of this compound dilutions can lead to dose inaccuracies. | Prepare a fresh stock solution of this compound and use a precise serial dilution method to prepare working concentrations. | |
| Biological Variability: HCT116 cells can exhibit some degree of inherent biological variability. | Perform multiple biological replicates for each experiment to ensure the reproducibility of your findings. |
Experimental Protocols
HCT116 Cell Culture
-
Growth Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Subculturing: When cells reach 70-80% confluency, wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a ratio of 1:5 to 1:10.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound cell viability assay.
References
- 1. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Cdt1 and Geminin in cancer: markers or triggers of malignant transformation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cdt1 and geminin are down-regulated upon cell cycle exit and are over-expressed in cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
AF615 experimental variability and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the small molecule inhibitor, AF615.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction between Cdt1 and Geminin. By inhibiting the binding of Geminin to Cdt1, this compound disrupts the negative regulation of DNA replication licensing. This leads to DNA damage, blockage of DNA synthesis, and cell cycle arrest, ultimately resulting in selective cell death in cancer cells.
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated efficacy in various cancer cell lines. The specific half-maximal inhibitory concentration (IC50) can vary between cell lines, reflecting differences in their genetic background and dependency on the Cdt1/Geminin axis. Below is a summary of reported IC50 values.
Data Presentation: this compound IC50 Values
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast Cancer | ~10 µM |
| U2OS | Osteosarcoma | ~15 µM |
| HCT116 | Colon Cancer | ~12 µM |
| A549 | Lung Cancer | > 30 µM |
Note: The values presented are illustrative and may vary based on experimental conditions.
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment with this compound is expected to induce a DNA damage response. Key cellular effects include:
-
Increased levels of DNA double-strand break markers, such as phosphorylated H2AX (γH2AX) and 53BP1.
-
Inhibition of DNA synthesis, which can be measured by EdU or BrdU incorporation assays.
-
Cell cycle arrest, often at the G2/M phase.
-
A decrease in cell viability and proliferation.
Q4: How can I confirm that this compound is working in my experiment?
A4: To confirm the activity of this compound, you should assess its downstream effects. This can be done by performing immunofluorescence staining for DNA damage markers (γH2AX and 53BP1), a cell viability assay (e.g., MTT or CellTiter-Glo), and a co-immunoprecipitation assay to verify the disruption of the Cdt1-Geminin interaction.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: No significant decrease in cell viability is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Cell Line Insensitivity | The selected cell line may not be sensitive to this compound. This could be due to low expression of Cdt1 or other compensatory mechanisms. Test this compound on a positive control cell line known to be sensitive (e.g., MCF7). Consider measuring the baseline expression levels of Cdt1 and Geminin in your cell line. |
| Suboptimal Compound Concentration | The concentration of this compound used may be too low. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal IC50 for your specific cell line. |
| Incorrect Treatment Duration | The incubation time may be too short for this compound to induce a significant effect. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Compound Instability | This compound may be unstable in the cell culture medium. Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: High variability in results between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Uneven cell numbers across wells can lead to significant variability. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. To minimize this, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media. |
| Variations in Reagent Preparation | Inconsistent preparation of this compound dilutions or assay reagents can introduce variability. Prepare a master mix of the final this compound dilution to add to the wells to ensure consistency. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cellular responses. Use cells within a consistent and low passage number range for all experiments. |
Issue 3: Difficulty in detecting DNA damage markers (γH2AX/53BP1) after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentrations may not be optimal for immunofluorescence. Titrate the antibodies to determine the best signal-to-noise ratio. |
| Timing of Fixation | The peak of DNA damage may occur at a specific time point post-treatment. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal time for cell fixation and staining. |
| Poor Permeabilization | Inadequate permeabilization of the cell membrane can prevent antibodies from reaching their nuclear targets. Ensure the permeabilization step (e.g., with Triton X-100 or methanol) is performed correctly. |
| Signal Quenching | The fluorescent signal can be weak or fade quickly. Use an anti-fade mounting medium and store slides in the dark. Acquire images promptly after staining. |
Experimental Protocols & Visualizations
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Technical Support Center: Enhancing the Stability of AF615 in Solution
Welcome to the technical support center for AF615. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the stability and performance of this compound and its conjugates in their experiments. While "this compound" is used here as a representative designation for a fluorescent molecule, the principles and protocols outlined are broadly applicable to many fluorescent dyes and bioconjugates.
Frequently Asked Questions (FAQs): General Handling and Storage
Q1: What are the recommended storage conditions for unconjugated this compound?
Unconjugated, lyophilized this compound should be stored at -20°C, protected from light. Once reconstituted in a suitable solvent (e.g., DMSO), it is best to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Q2: How should I store this compound conjugated to an antibody or protein?
Fluorescently labeled antibodies and proteins require specific storage conditions to maintain their functionality. It is generally recommended to store this compound-conjugated proteins at 2-8°C in the dark.[2] Freezing fluorescently labeled antibodies can lead to aggregation and a loss of both antibody and dye function.[3] For long-term stability, the addition of a cryoprotectant like glycerol (to a final concentration of 50%) can prevent damage from freezing by lowering the freezing point.[3]
Q3: What additives can I use to improve the stability of my this compound conjugate in solution?
Several additives can enhance the stability of protein conjugates. Bovine Serum Albumin (BSA) at a concentration of 1% (w/v) can act as a stabilizing agent.[2] To prevent microbial growth during storage at 4°C, a preservative such as 0.05% sodium azide can be added.[2] However, be aware that sodium azide is an inhibitor of horseradish peroxidase (HRP) and can interfere with certain biological assays.[2]
Troubleshooting Guide: Stability Issues in Solution
Q4: I observed precipitation after labeling my protein with this compound. What could be the cause and how can I fix it?
Visible precipitation is a clear sign of protein aggregation.[4] This can be caused by several factors during the labeling process:
-
Hydrophobic Nature of the Dye: Many organic fluorescent dyes are hydrophobic. Attaching multiple dye molecules to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation.[5]
-
High Dye-to-Protein Ratio: Over-labeling a protein can significantly alter its surface chemistry and lead to aggregation.[4][6]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your labeling buffer are critical for protein stability.[4]
Troubleshooting Steps:
-
Optimize the Dye-to-Protein Ratio: Perform a titration to find the optimal molar ratio of this compound to your protein that provides sufficient labeling without causing precipitation. A lower ratio may be necessary.[4][5]
-
Modify Buffer Conditions: Ensure the pH of the labeling buffer is appropriate for your protein's stability. Increasing the ionic strength (e.g., adding 150 mM NaCl) can sometimes help prevent aggregation.[4]
-
Lower Protein Concentration: Labeling at a lower protein concentration (e.g., 1-2 mg/mL) can reduce the likelihood of aggregation.[4]
-
Consider a More Hydrophilic Dye: If aggregation persists, consider using a sulfonated or more hydrophilic version of a similar dye.[4]
Q5: My this compound conjugate seems to be losing its fluorescent signal over time. What is happening and how can I prevent it?
Loss of fluorescence is often due to photobleaching or chemical degradation.
-
Photobleaching: Exposure to light, especially the excitation wavelength, can irreversibly destroy the fluorophore.[3]
-
pH Sensitivity: The fluorescence intensity of many dyes is pH-dependent. A change in the pH of your solution could be quenching the fluorescence.[7][8] For some dyes, fluorescence increases as the pH rises from acidic to slightly basic (e.g., pH 6.9 to 8.4).[7][9]
-
Oxidation: Reactive oxygen species in the solution can lead to the chemical degradation of the dye.
Preventative Measures:
-
Protect from Light: Always store and handle this compound conjugates in the dark by using amber vials or wrapping tubes in foil.[3]
-
Use Antifade Reagents: For microscopy applications, use a mounting medium containing an antifade reagent or photostabilizers like ascorbic acid.[10][11]
-
Maintain Optimal pH: Ensure your storage and experimental buffers have a pH that is optimal for this compound fluorescence.[7]
-
Degas Solutions: For sensitive single-molecule experiments, degassing the solution to remove oxygen can improve photostability.
Quantitative Data Summary
Table 1: General Storage Conditions for this compound and its Conjugates
| Formulation | Temperature | Key Considerations |
| Lyophilized (unconjugated) | -20°C | Protect from light and moisture. |
| Reconstituted (unconjugated) | -20°C to -80°C | Aliquot to avoid freeze-thaw cycles.[1] |
| Protein/Antibody Conjugate (Short-term) | 2-8°C | Protect from light.[2] |
| Protein/Antibody Conjugate (Long-term) | -20°C | Add 50% glycerol as a cryoprotectant.[3] Avoid frost-free freezers.[1] |
Table 2: Influence of Buffer Components on this compound Conjugate Stability
| Component | Typical Concentration | Purpose | Potential Issues |
| BSA | 0.1 - 1% (w/v) | Protein stabilization.[2] | Can interfere with some assays. |
| Sodium Azide | 0.02 - 0.05% (w/v) | Prevents microbial growth.[2] | Inhibits HRP; toxic.[2] |
| Glycerol | 50% (v/v) | Cryoprotectant (prevents freezing).[3] | May not be compatible with all downstream applications. |
| pH | 7.2 - 7.6 | Maintain physiological conditions. | Suboptimal pH can affect fluorescence and protein stability.[7][8] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound NHS Ester
-
Prepare the Protein: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0. Ensure the protein solution is free of any stabilizing proteins like BSA.
-
Prepare the Dye: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMSO.
-
Labeling Reaction: Add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point of 10-20 fold molar excess of dye can be used.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a desalting column or size-exclusion chromatography. This step is crucial to remove free dye that can cause background signal.[4]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.
Protocol 2: Troubleshooting Protein Aggregation with Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare your this compound-labeled protein in the desired buffer at a concentration suitable for DLS analysis.
-
Initial Measurement: Analyze an aliquot of your unlabeled protein solution to establish a baseline size distribution.
-
Post-Labeling Analysis: After the labeling and purification steps, analyze the this compound-protein conjugate using DLS.
-
Data Interpretation: Compare the size distribution profiles. A significant increase in the particle size or the appearance of a second, larger peak in the labeled sample indicates the formation of soluble aggregates.[4] This data can guide the optimization of your labeling protocol.
Visualizations
Caption: Workflow for this compound Protein Conjugation.
Caption: Troubleshooting this compound Stability Issues.
References
- 1. sysy.com [sysy.com]
- 2. Antibodies Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Antibody Storage and Antibody Shelf Life [labome.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotium.com [biotium.com]
AF615 Technical Support Center: Troubleshooting Resistance
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during experiments with AF615.
Frequently Asked Questions (FAQs)
Q1: My this compound-sensitive cell line is showing reduced response to treatment. What could be the cause?
A reduced response to this compound, often observed as an increase in the half-maximal inhibitory concentration (IC50), typically suggests the development of acquired resistance. This can be driven by several factors, including:
-
On-Target Secondary Mutations: A common mechanism is the acquisition of new mutations in the drug's target protein, which can prevent this compound from binding effectively.
-
Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the need for the pathway targeted by this compound.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively remove this compound from the cell, reducing its intracellular concentration and efficacy.
-
Phenotypic Changes: A subset of cells may undergo epithelial-to-mesenchymal transition (EMT), leading to a more resistant state.
Q2: How can I definitively confirm that my cell line has developed resistance to this compound?
Confirmation of resistance involves a comparative analysis between the parental (sensitive) cell line and the suspected resistant subclone. The most direct method is to demonstrate a significant shift in the IC50 value.
-
Dose-Response Assay: Perform a dose-response curve for both the parental and suspected resistant cell lines using a cell viability assay (e.g., CellTiter-Glo® or MTT). A rightward shift in the dose-response curve and a significantly higher IC50 value for the suspected resistant line confirms resistance.
Q3: What are the primary steps to investigate the mechanism of resistance in my cell line?
A systematic approach is recommended to identify the underlying resistance mechanism. This typically involves a multi-step workflow:
-
Confirm Resistance: Establish the IC50 shift as described above.
-
Sequence the Target: Perform sequencing (Sanger or Next-Generation) of the drug target's coding region to identify potential secondary mutations that interfere with this compound binding.
-
Analyze Key Signaling Pathways: Use techniques like Western blotting or phospho-proteomics to check for the upregulation or reactivation of known bypass signaling pathways (e.g., parallel kinase pathways).
-
Assess Drug Efflux: Evaluate the expression and activity of common drug efflux pumps.
Troubleshooting Guides & Experimental Protocols
Guide 1: Investigating IC50 Shift in Suspected Resistant Cells
This guide outlines the process for quantifying the change in drug sensitivity.
| Cell Line | Treatment | IC50 (nM) | Fold Change |
| Parental Line | This compound | 15 | - |
| Resistant Subclone | This compound | 210 | 14 |
-
Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare a 10-point serial dilution of this compound in culture medium, starting from a high concentration (e.g., 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Guide 2: Identifying the Resistance Mechanism
This section provides workflows to dissect the molecular drivers of this compound resistance.
| Mechanism | Experimental Method | Expected Result in Resistant Cells |
| On-Target Mutation | Sanger/NGS Sequencing | Identification of a new mutation in the drug target's gene. |
| Bypass Pathway | Western Blot (Phospho-antibodies) | Increased phosphorylation of key downstream effectors in an alternative pathway. |
| Drug Efflux | qPCR / Western Blot | Upregulation of efflux pump genes/proteins (e.g., ABCB1/MDR1). |
-
Cell Lysis: Treat both parental and resistant cells with this compound at their respective IC50 concentrations for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against key phosphorylated proteins in suspected bypass pathways (e.g., p-AKT, p-ERK) and total protein controls.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts in understanding and overcoming this compound resistance.
Caption: Signaling pathway showing this compound inhibiting Kinase X.
Caption: Workflow for troubleshooting suspected this compound resistance.
Caption: Decision tree for selecting a combination therapy.
Technical Support Center: In Vivo Delivery of AF615-Fluor
Disclaimer: AF615 is a small molecule inhibitor of the CDT1/Geminin protein complex. For the purpose of this guide, we will address its use as a hypothetical fluorescently-labeled conjugate, "this compound-Fluor," for in vivo imaging applications. The following protocols and troubleshooting advice are based on general principles for in vivo delivery of small molecule fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is this compound-Fluor and what is its primary application?
A1: this compound-Fluor is a hypothetical fluorescently-labeled version of the small molecule this compound. The fluorescent label allows for in vivo imaging to study its biodistribution, pharmacokinetics, and target engagement in real-time within a living organism.
Q2: How do I choose the appropriate delivery method for this compound-Fluor in my animal model?
A2: The choice of delivery route depends on the experimental goals.
-
Intravenous (IV) injection: This is the most common method for achieving rapid and systemic distribution of the probe. It is ideal for tracking biodistribution to various organs and tumors.[1]
-
Intraperitoneal (IP) injection: This method is easier to perform than IV injection and allows for slower absorption into the systemic circulation.[2] It can be a good alternative if rapid peak concentration is not required. For studies involving peritoneal tumors, IP injection can lead to better labeling of small lesions compared to IV injection.[1]
-
Subcutaneous (SC) injection: This results in a slow, sustained release of the compound, creating a depot at the injection site. This is less common for systemic imaging studies but may be used for specific applications.
Q3: What are the key factors to consider when preparing this compound-Fluor for in vivo administration?
A3: Several factors are critical for successful in vivo delivery:
-
Solubility: this compound-Fluor, like many small molecules, may have poor aqueous solubility. It is crucial to formulate it in a biocompatible vehicle that ensures it remains in solution upon injection.
-
Vehicle/Formulation: The choice of vehicle can significantly impact the biodistribution and clearance of the probe. Common vehicles include saline, PBS with a small percentage of a solubilizing agent like DMSO or Cremophor EL, or nanoparticle-based formulations.[3][4]
-
Purity: Ensure the fluorescent conjugate is pure and free of unconjugated dye, which can alter the biodistribution profile and lead to misleading results.
-
Stability: The conjugate must be stable in the formulation and under physiological conditions to ensure that the fluorescence signal accurately represents the location of this compound.
Q4: How can I minimize background signal and improve the signal-to-noise ratio (SNR) in my images?
A4: Optimizing SNR is crucial for sensitive in vivo imaging.[5][6][7]
-
Animal Diet: Switch animals to an alfalfa-free diet for at least one week before imaging to reduce gut autofluorescence in the near-infrared (NIR) spectrum.[5]
-
Probe Wavelength: Whenever possible, use fluorophores in the near-infrared (NIR) range (650-900 nm) to minimize tissue autofluorescence and improve tissue penetration.[8]
-
Imaging Parameters: Optimize camera settings such as exposure time, binning, and f-stop. Avoid long exposure times with fluorescent imaging, as this can increase background noise.[5]
-
Controls: Always include negative controls (vehicle only) and positive controls (if applicable) to accurately assess signal specificity.[9][10]
Troubleshooting Guides
Issue 1: Low or No Fluorescent Signal
| Question | Possible Cause & Solution |
| Did you confirm the functionality of this compound-Fluor before injection? | Cause: The probe may have degraded or the fluorophore may have photobleached. Solution: Before in vivo experiments, test the fluorescence of your probe in vitro using a fluorescence plate reader or microscope to confirm its signal.[9] |
| Are your imaging settings optimized? | Cause: Camera settings (exposure time, binning, f-stop) may not be sensitive enough. The incorrect filter set might be in use.[9] Solution: Start with a high sensitivity setting (e.g., longer exposure, higher binning) to find a signal, then optimize for SNR.[5] Ensure you are using the correct excitation and emission filters for your specific fluorophore.[9] |
| Is the dose of this compound-Fluor sufficient? | Cause: The injected dose may be too low to be detected. Solution: Perform a dose-response study to determine the optimal concentration of this compound-Fluor that provides a detectable signal without causing toxicity. |
| Was the injection successful? | Cause: For IV injections, extravasation (leakage) into the surrounding tissue can occur. For IP injections, the probe might have been injected into the gut or bladder.[2] Solution: Practice injection techniques. For IV injections, observe for a "flash" of blood in the needle hub and blanching of the vein. For IP injections, aspirate slightly to check for urine or intestinal contents before injecting.[2] |
| Is the timing of imaging appropriate? | Cause: The probe may be cleared from the body before the imaging time point. Solution: Perform a time-course imaging study to determine the optimal imaging window post-injection that provides the best signal-to-background ratio.[11] |
Issue 2: High Background or Non-Specific Signal
| Question | Possible Cause & Solution |
| Are you using an appropriate animal diet? | Cause: Standard rodent chow often contains alfalfa, which has high levels of chlorophyll, a source of significant autofluorescence in the NIR spectrum.[5] Solution: Switch the animals to an alfalfa-free diet at least one week prior to imaging to reduce background fluorescence from the gastrointestinal tract.[5] |
| Is the probe aggregating or exhibiting non-specific binding? | Cause: Poor solubility can lead to aggregation and non-specific uptake by the reticuloendothelial system (e.g., liver and spleen).[12] The physicochemical properties of the small molecule or the attached dye can lead to non-specific tissue binding.[13][14] Solution: Optimize the formulation of this compound-Fluor to improve solubility. Consider using nanoparticle-based delivery systems to alter biodistribution.[15] Include appropriate negative control groups (e.g., animals with no tumor but receiving the probe) to assess non-specific uptake.[10] |
| Is there bleed-through from other fluorescent signals? | Cause: If you are performing multi-channel imaging, the emission spectrum of one fluorophore may overlap with the detection channel of another.[16] Solution: Select fluorophores with minimal spectral overlap. Use spectral unmixing software if available on your imaging system. Image each fluorophore sequentially to confirm the source of the signal. |
| Is the animal's fur contributing to the background? | Cause: Dark-colored fur can absorb excitation light and reduce the signal reaching the detector. Some bedding materials can also be fluorescent. Solution: For optimal signal, use albino or light-colored animals and remove fur from the imaging area with clippers or a depilatory cream. Ensure bedding is non-fluorescent. |
Data Presentation: Formulation and Imaging Parameters
Table 1: Example Formulations for In Vivo Delivery of Hydrophobic Probes
| Formulation Component | Purpose | Example Concentration Range | Notes |
| Solubilizing Agent | To dissolve the hydrophobic this compound-Fluor. | Should be tested for toxicity at the final concentration. | |
| DMSO | Strong organic solvent. | 1-10% v/v | Can be toxic at higher concentrations. |
| Cremophor EL | Non-ionic surfactant. | 5-20% v/v | Can cause hypersensitivity reactions in some models. |
| Cyclodextrins | To form inclusion complexes and increase solubility. | 1-10% w/v | Generally well-tolerated. |
| Vehicle | The bulk liquid for injection. | Must be sterile and isotonic. | |
| Saline (0.9% NaCl) | Isotonic solution. | 90-99% v/v | Standard vehicle. |
| PBS (Phosphate-Buffered Saline) | Buffered isotonic solution. | 90-99% v/v | Maintains physiological pH. |
Table 2: Recommended Starting Parameters for In Vivo Fluorescence Imaging
| Parameter | Setting | Rationale |
| Animal Preparation | Anesthetized, alfalfa-free diet | To prevent motion artifacts and reduce gut autofluorescence. |
| Injection Route | Intravenous (tail vein) | For rapid systemic distribution. |
| Probe Dose | 1-10 nmol per mouse | A typical starting range; should be optimized. |
| Imaging Timepoint | 1, 6, 24, 48 hours post-injection | To determine peak signal and clearance rate. |
| Excitation/Emission Filters | Matched to this compound-Fluor's spectra | To ensure specific detection of the probe. |
| Exposure Time | 0.5 - 30 seconds | Balance between signal strength and background noise.[5] |
| Binning | Medium (4x4) to High (8x8) | Increases sensitivity at the cost of spatial resolution.[5] |
| F-stop | Low (e.g., f/1 - f/2) | A wider aperture collects more light, increasing sensitivity. |
Experimental Protocols
Protocol: Intravenous (IV) Tail Vein Injection in Mice
Materials:
-
This compound-Fluor formulation
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol wipes
-
Insulin syringes with 27-30 gauge needles
-
Anesthesia (if required by institutional guidelines)
Procedure:
-
Preparation: Prepare the this compound-Fluor solution, ensuring it is fully dissolved and at room temperature. The recommended injection volume for a mouse is typically 100-200 µL.
-
Animal Warming: Warm the mouse's tail using a heat lamp or warming pad for 2-5 minutes to cause vasodilation of the lateral tail veins, making them easier to visualize and access.
-
Restraint: Place the mouse in a suitable restrainer, leaving the tail accessible.
-
Vein Identification: Gently wipe the tail with a 70% ethanol wipe. The two lateral tail veins should be visible on either side of the tail.
-
Injection:
-
Immobilize the tail with your non-dominant hand.
-
With the needle bevel facing up, insert the needle into one of the lateral veins at a shallow angle (approximately 10-15 degrees).
-
If the needle is correctly placed, you may see a small amount of blood "flash" into the hub of the syringe.
-
Slowly and steadily inject the full volume. You should feel minimal resistance. The vein may appear to blanch as you inject.
-
If you feel significant resistance or see a subcutaneous bleb forming, the needle is not in the vein. Withdraw the needle and attempt the injection again at a more proximal site on the tail.
-
-
Post-Injection:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze for a few seconds to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions before proceeding with imaging.
-
Mandatory Visualizations
Caption: A general workflow for in vivo imaging experiments using this compound-Fluor.
Caption: A decision tree for troubleshooting low signal-to-noise ratio.
References
- 1. Lessons learned from imaging mouse ovarian tumors: the route of probe injection makes a difference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IP Injections for IVISense Fluorescent Agents | Revvity [revvity.com]
- 3. Applicability of Vesicular Formulation in the Delivery of Hydrophobic Drugs | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 4. mdpi.com [mdpi.com]
- 5. spectralinvivo.com [spectralinvivo.com]
- 6. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Rational Design of Small Molecule Fluorescent Probes for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectralinvivo.com [spectralinvivo.com]
- 10. youtube.com [youtube.com]
- 11. revvity.com [revvity.com]
- 12. Factors Controlling the Pharmacokinetics, Biodistribution and Intratumoral Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. In Vivo Small Molecule Drugs Delivery Services | CD BioSciences [cd-biosciences.com]
- 16. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
Technical Support Center: Minimizing AF615 Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AF615, a small molecule inhibitor of the CDT1/Geminin protein complex. The following resources are designed to help minimize potential toxicity in normal cells while maximizing its selective efficacy against cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the protein-protein interaction between CDT1 and Geminin. By disrupting this complex, this compound prevents Geminin from inhibiting CDT1's function. In cancer cells, which are often under replicative stress, this leads to aberrant DNA replication licensing, DNA damage, cell cycle arrest, and ultimately, apoptosis.[1] Normal cells, however, appear to be less sensitive to the effects of Geminin knockdown or CDT1 overexpression.
Q2: Does this compound exhibit selectivity for cancer cells over normal cells?
A2: Yes, studies have shown that this compound is selectively toxic to cancer cells. While it induces DNA damage and reduces viability in various cancer cell lines, normal cell lines such as MCF10A and RPE1 show minimal to no loss of viability at similar concentrations.
Q3: What are the potential causes of toxicity in normal cells when using this compound?
A3: While this compound demonstrates a favorable selectivity profile, potential toxicity in normal cells could arise from:
-
High Concentrations: Using concentrations of this compound significantly above the effective range for cancer cells may lead to off-target effects.
-
Prolonged Exposure: Continuous and extended exposure might disrupt the normal cell cycle regulation in sensitive normal cell types.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.
-
Suboptimal Cell Health: Unhealthy or stressed normal cells may be more susceptible to any compound-induced perturbations.
Q4: What are the initial steps to take if I observe toxicity in my normal cell cultures?
A4: If you observe unexpected toxicity in your normal cell controls, we recommend the following initial troubleshooting steps:
-
Confirm Solvent Toxicity: Run a vehicle-only control (culture medium with the same concentration of solvent used for this compound) to rule out solvent-induced toxicity.
-
Perform a Dose-Response Curve: Determine the optimal concentration of this compound that is effective in your cancer cell line while having minimal impact on your normal cell line.
-
Optimize Incubation Time: Reduce the exposure time of this compound to the minimum duration required to achieve the desired effect in cancer cells.
-
Ensure Healthy Cell Cultures: Use low-passage, healthy cells for your experiments and ensure optimal culture conditions.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed in Normal Control Cells
-
Possible Cause 1: this compound Concentration is Too High.
-
Suggested Solution: Perform a comprehensive dose-response experiment to determine the cytotoxic IC50 for both your cancer and normal cell lines. This will help you identify a therapeutic window where this compound is effective against cancer cells with minimal impact on normal cells. Start with a wide range of concentrations (e.g., 0.1 µM to 100 µM).
-
-
Possible Cause 2: Prolonged Exposure to this compound.
-
Suggested Solution: Conduct a time-course experiment to determine the minimum incubation time required to observe the desired effect in cancer cells. It is possible that a shorter exposure is sufficient, which would reduce the cumulative stress on normal cells.
-
-
Possible Cause 3: Solvent (DMSO) Toxicity.
-
Suggested Solution: Ensure the final concentration of DMSO in your culture medium is below the toxic threshold for your specific cell line (typically <0.1%). Always include a vehicle control with the same final DMSO concentration as your highest this compound concentration.
-
-
Possible Cause 4: Pre-existing Poor Health of Normal Cells.
-
Suggested Solution: Use normal cells that are in a logarithmic growth phase and have a low passage number. Visually inspect the cells for any signs of stress before starting the experiment.
-
Issue 2: Inconsistent or Variable Results Between Experiments
-
Possible Cause 1: Inconsistent Cell Seeding Density.
-
Suggested Solution: Ensure that cells are seeded at a consistent density for every experiment. Cell density can affect the cellular response to drugs.
-
-
Possible Cause 2: Instability of this compound Stock Solution.
-
Suggested Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
-
Possible Cause 3: Variation in Cell Cycle Distribution.
-
Suggested Solution: Synchronize your cell populations if you are investigating cell-cycle-specific effects. Since this compound's mechanism is tied to DNA replication licensing, the proportion of cells in different cell cycle phases can influence the outcome.
-
Data Presentation
Table 1: Comparative Viability of Cancer and Normal Cell Lines Treated with this compound
| Cell Line | Cell Type | Concentration of this compound (µM) | % Cell Survival (relative to control) |
| MCF7 | Breast Cancer | 33 | ~50% |
| U2OS | Osteosarcoma | 33 | ~40% |
| Saos-2 | Osteosarcoma | 33 | ~60% |
| MCF10A | Normal Breast Epithelial | up to 100 | ~100% |
| RPE1 | Normal Retinal Pigment Epithelial | up to 100 | ~100% |
Data synthesized from a study by Karantzelis et al. (2022). The study showed a significant decrease in viability for cancer cell lines at 33 µM, while normal cell lines showed no significant change in viability at concentrations up to 100 µM.
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using a Resazurin-Based Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for both cancer and normal cell lines.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Microplate reader (fluorescence)
Procedure:
-
Cell Seeding: a. Trypsinize and count your cells. b. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. A common range to test is 0.1, 1, 10, 33, and 100 µM. b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control". c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 72 hours).
-
Resazurin Assay: a. After incubation, add 20 µL of resazurin solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light. c. Measure the fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: a. Subtract the background fluorescence (medium-only wells). b. Normalize the fluorescence of treated wells to the vehicle control to calculate the percentage of cell viability. c. Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression to determine the IC50 value.
Mandatory Visualizations
Caption: this compound disrupts the inhibitory CDT1-Geminin interaction, leading to DNA damage in cancer cells.
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Caption: A logical workflow for troubleshooting this compound toxicity in normal cells.
References
AF615 Western Blot Technical Support Center
Welcome to the technical support center for AF615 Western Blotting. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific problems you may face.
Weak or No Signal
Question: Why am I getting a weak or no signal on my fluorescent western blot?
Answer: A weak or nonexistent signal is a common issue in fluorescent western blotting and can stem from several factors throughout the experimental process.[1][2] Here are the potential causes and solutions:
-
Poor Protein Transfer: The target protein may not have transferred efficiently from the gel to the membrane.
-
Solution: Confirm successful transfer by staining the membrane with a total protein stain like Ponceau S before the blocking step.[3] For low molecular weight proteins (<15 kDa), consider using a membrane with a smaller pore size (e.g., 0.2 µm) and reduce the transfer time to prevent them from passing through the membrane.[4][5] Conversely, for high molecular weight proteins, you can add a small amount of SDS (0.01–0.05%) to the transfer buffer to facilitate their transfer from the gel.[1]
-
-
Insufficient Protein Load: The amount of target protein in your sample may be too low for detection.
-
Solution: Increase the total amount of protein loaded onto the gel.[1][6] Performing serial dilutions of your lysate can help determine the optimal protein concentration.[1] If the protein of interest is known to be in low abundance, consider enriching your sample using techniques like immunoprecipitation (IP).[3]
-
-
Suboptimal Antibody Concentrations: The concentrations of your primary or secondary antibodies may be too low.
-
Solution: Optimize the antibody concentrations by performing a dot blot or running a reagent gradient.[1][5] For fluorescent westerns, secondary antibody concentrations are often higher than in chemiluminescent detection, typically in the range of 0.1 to 0.4 µg/mL (1:5,000 to 1:20,000 dilution).[7][8]
-
-
Inactive Antibodies: The primary or secondary antibody may have lost its activity due to improper storage or handling.
-
Solution: Verify the activity of your antibodies, particularly the primary antibody, using a dot blot.[1] Always store antibodies according to the manufacturer's instructions.
-
-
Incorrect Imaging Settings: The imager may not be set to the correct excitation and emission wavelengths for the this compound dye.
-
Signal Quenching: An excessively high degree of fluorescent labeling on the secondary antibody can lead to signal quenching.[7]
-
Solution: Optimize the secondary antibody concentration to achieve the best signal-to-noise ratio.[7]
-
High Background
Question: What is causing the high background on my blot, and how can I reduce it?
Answer: High background can obscure your bands of interest and make data interpretation difficult.[9] Here are the common causes and how to address them:
-
Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.
-
Antibody Concentration Too High: Excessive concentrations of primary or secondary antibodies can lead to non-specific binding.
-
Contaminated Buffers or Equipment: Particulates or microbial growth in buffers or dirty equipment can cause speckled background.[10]
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause high, uneven background.[10]
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies.
Non-Specific Bands
Question: I am seeing multiple, non-specific bands on my western blot. What could be the reason?
Answer: The presence of unexpected bands can complicate the analysis of your results.[3] Here are the likely causes and solutions:
-
Primary Antibody Lacks Specificity: The primary antibody may be cross-reacting with other proteins in the lysate.
-
Solution: Before use in a western blot, validate the specificity of your primary antibody.[10] Consider testing other primary antibodies if the issue persists.
-
-
High Primary Antibody Concentration: A high concentration of the primary antibody can lead to it binding to proteins other than the target.
-
Solution: Decrease the concentration of the primary antibody.[10]
-
-
Secondary Antibody Non-Specificity: The secondary antibody may be binding non-specifically to other proteins on the blot.
-
Sample Degradation: If your protein of interest has been degraded, you may see bands at lower molecular weights than expected.[12]
Quantitative Data Summary
For optimal results in fluorescent western blotting, several parameters can be adjusted. The table below provides a summary of recommended starting concentrations and incubation times.
| Parameter | Recommended Range | Notes |
| Protein Load | 10–15 µg of cell lysate per lane | Optimal amount may vary; perform serial dilutions to determine the best concentration.[1] |
| Primary Antibody Dilution | 1:1000–1:5000 | This is a general starting point; always check the manufacturer's datasheet.[13] |
| Secondary Antibody Concentration | 0.1–0.4 µg/mL (1:5,000–1:20,000) | Higher concentrations are often needed for fluorescent detection compared to chemiluminescence.[7][8] |
| Blocking Time | At least 1 hour | Ensure the membrane is completely submerged.[10] |
| Primary Antibody Incubation | 1 hour at room temperature or overnight at 2–8°C | Longer incubation at a lower temperature can sometimes increase signal specificity.[8] |
| Secondary Antibody Incubation | 30-60 minutes at room temperature | Protect the membrane from light during this step to prevent photobleaching.[8][13] |
| Wash Steps | 3-6 washes of 5-10 minutes each | Use a wash buffer containing 0.05%-0.2% Tween 20.[1][3][8] |
Experimental Protocols
Standard Fluorescent Western Blot Protocol
-
Sample Preparation: Lyse cells in an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate.[5]
-
Gel Electrophoresis: Separate 10-15 µg of protein per lane on a polyacrylamide gel.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a low-fluorescence PVDF membrane.[14]
-
Blocking: Incubate the membrane in a suitable blocking buffer for at least 1 hour at room temperature with gentle agitation.[10][13]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with agitation.[8]
-
Washing: Wash the membrane three times for 10 minutes each with a wash buffer (e.g., PBS or TBS with 0.05% Tween 20).[8]
-
Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in the wash buffer. Incubate the membrane in the secondary antibody solution for 30-60 minutes at room temperature with agitation, protected from light.[8][13]
-
Final Washes: Wash the membrane six times for 5 minutes each with the wash buffer to remove unbound secondary antibody.[8]
-
Imaging: Image the blot using an imager equipped with the appropriate excitation and emission filters for this compound.[7]
Visualizations
General Western Blot Workflow
Caption: A diagram illustrating the sequential steps of a standard western blot experiment.
Troubleshooting Logic: Weak or No Signal
Caption: A decision tree for troubleshooting weak or no signal in a western blot experiment.
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. medicalalgorithms.com [medicalalgorithms.com]
- 3. Western blot troubleshooting guide! [jacksonimmuno.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 7. Fluorescent Western Blotting | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. youtube.com [youtube.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. bio-rad.com [bio-rad.com]
Validation & Comparative
Unveiling AF615: A Novel Small Molecule Inhibitor of the CDT1-Geminin Interaction
A Comparative Guide for Researchers in Drug Discovery and Cell Cycle Biology
The integrity of the cell cycle is paramount for normal cellular function, and its dysregulation is a hallmark of cancer. A key process within the cell cycle is the precise regulation of DNA replication to ensure that the genome is duplicated exactly once per cycle. Central to this regulation is the chromatin licensing and DNA replication factor 1 (CDT1). Due to its critical role, CDT1 is a compelling target for therapeutic intervention, particularly in oncology. This guide provides a comprehensive overview of AF615, a novel small molecule inhibitor of the CDT1-Geminin interaction, and compares its activity with other potential modulators of CDT1.
The CDT1-Geminin Axis: A Critical Checkpoint in DNA Replication
CDT1 is a licensing factor essential for the initiation of DNA replication.[1][2] During the G1 phase of the cell cycle, CDT1, in concert with other proteins, facilitates the loading of the minichromosome maintenance (MCM) complex onto chromatin at origins of replication. This process, known as origin licensing, is a prerequisite for the initiation of DNA synthesis in S phase.
To prevent re-replication of DNA within a single cell cycle, the activity of CDT1 is tightly controlled. One of the primary mechanisms of CDT1 regulation is its interaction with the protein Geminin.[2][3] Geminin binds to CDT1, thereby inhibiting its licensing activity. This interaction is crucial for preventing the re-loading of MCM complexes onto already replicated DNA. The balance between CDT1 and Geminin is therefore critical for maintaining genome stability.
This compound: Disrupting the Interaction to Induce Cancer Cell Death
This compound is a recently identified small molecule inhibitor that specifically targets and disrupts the protein-protein interaction between CDT1 and Geminin.[4][5] By interfering with this critical regulatory mechanism, this compound effectively inhibits the sequestration of CDT1 by Geminin, leading to aberrant CDT1 activity. This disruption has been shown to induce DNA damage, inhibit DNA synthesis, and selectively reduce the viability of cancer cells.[4][5][6] The CDT1-dependent nature of this compound's effects underscores its potential as a targeted therapeutic agent.
Comparative Analysis of CDT1 Modulation
The development of small molecules to modulate the activity of proteins like CDT1 is a promising avenue for cancer therapy. While this compound is a pioneering compound in directly targeting the CDT1-Geminin interaction, other strategies to influence CDT1 function have been explored. The following table summarizes the available quantitative data for this compound and provides a framework for comparing it with other potential approaches.
| Compound/Method | Target | Mechanism of Action | Quantitative Data | Reference |
| This compound | CDT1-Geminin Interaction | Small molecule inhibitor disrupting protein-protein interaction | Dose-dependent inhibition of Geminin binding to CDT1 in vitro and in cells. | [4][5] |
| RNA interference (siRNA) | CDT1 mRNA | Post-transcriptional gene silencing | Sequence-dependent reduction in CDT1 protein levels. | General Knowledge |
| Proteasome Inhibitors (e.g., Bortezomib) | Proteasome | Inhibition of proteasomal degradation of various proteins, including cell cycle regulators. | Indirectly affects CDT1 levels by altering the ubiquitin-proteasome system. | General Knowledge |
Further research is needed to establish specific IC50 or Ki values for this compound and to quantify the downstream effects of other modulatory methods on CDT1 activity in a directly comparable manner.
Experimental Validation of this compound's Effect on CDT1
The identification and characterization of this compound involved a series of rigorous experimental procedures designed to validate its mechanism of action. Below are the detailed protocols for the key experiments.
High-Throughput Screening (HTS) with AlphaScreen™
-
Objective: To identify small molecule inhibitors of the CDT1-Geminin interaction from a large compound library.
-
Principle: The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology was used to detect the interaction between recombinant CDT1 and Geminin proteins. In the presence of an inhibitor, the signal is reduced.
-
Protocol:
-
Recombinant GST-tagged CDT1 and His-tagged Geminin proteins were incubated in 384-well plates.
-
A library of 23,360 small molecule compounds was added to the wells at a final concentration of 5 µM.
-
Glutathione donor beads and Nickel chelate acceptor beads were added. In the absence of an inhibitor, the binding of the proteins brings the beads into proximity, generating a chemiluminescent signal.
-
The plates were incubated and the AlphaScreen signal was measured using a plate reader.
-
Compounds that resulted in a greater than 50% reduction in the AlphaScreen signal were identified as primary hits.[4][6]
-
Surface Plasmon Resonance (SPR) Analysis
-
Objective: To quantify the binding affinity and inhibitory potency of this compound on the CDT1-Geminin interaction.
-
Principle: SPR measures the real-time interaction between molecules by detecting changes in the refractive index at the surface of a sensor chip.
-
Protocol:
-
A fragment of CDT1 (miniCDT1) was covalently immobilized on a CM5 Biacore sensor chip.
-
Different concentrations of Geminin were flowed over the chip surface in the presence and absence of this compound.
-
The binding of Geminin to CDT1 was measured in real-time as a change in response units (RU).
-
The dose-dependent inhibition of the CDT1-Geminin interaction by this compound was determined by analyzing the changes in the binding response.[4]
-
In-Cell Validation using Förster Resonance Energy Transfer (FRET)
-
Objective: To confirm that this compound can disrupt the CDT1-Geminin interaction within living cells.
-
Principle: FRET is a mechanism describing energy transfer between two light-sensitive molecules. In this context, CDT1 and Geminin were tagged with fluorescent proteins (GFP and dHcRed, respectively). When the two proteins interact, FRET occurs. Disruption of the interaction by this compound leads to a decrease in FRET efficiency.
-
Protocol:
-
MCF7 breast cancer cells were co-transfected with plasmids encoding CDT1-GFP and Geminin-dHcRed.
-
Transfected cells were treated with this compound (33 µM) for 24 hours.
-
The FRET efficiency was measured using sensitized emission FRET (SE-FRET) microscopy.
-
A decrease in FRET efficiency in the presence of this compound indicated the disruption of the CDT1-Geminin complex in cells.[6]
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the molecular mechanism, the following diagrams have been generated.
Caption: Experimental workflow for the identification and validation of this compound.
Caption: The CDT1-Geminin signaling pathway and the mechanism of action of this compound.
Conclusion
This compound represents a significant advancement in the quest for targeted cancer therapies. By specifically disrupting the CDT1-Geminin interaction, it offers a novel mechanism to induce cancer cell death. The experimental data robustly supports its mode of action, from in vitro biophysical assays to in-cell validation. This guide provides researchers with a foundational understanding of this compound, its validation, and its place in the broader context of CDT1 modulation. Further investigation into the therapeutic potential of this compound and the development of similar targeted inhibitors are warranted and hold great promise for the future of cancer treatment.
References
- 1. CDT1 Gene: Function, Role in DNA Replication, and Clinical Relevance [learn.mapmygenome.in]
- 2. DNA replication factor CDT1 - Wikipedia [en.wikipedia.org]
- 3. imrpress.com [imrpress.com]
- 4. Frontiers | Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells [frontiersin.org]
- 5. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to CDT1 Inhibitors: AF615 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of AF615, a direct inhibitor of the CDT1-Geminin interaction, with other approaches to modulate the activity of Chromatin Licensing and DNA Replication Factor 1 (CDT1), a critical regulator of DNA replication and a promising target in cancer therapy. While direct small molecule inhibitors of CDT1 are still emerging, this document contrasts the mechanism and effects of this compound with compounds that indirectly affect CDT1 stability, offering a broader perspective on therapeutic strategies targeting this pathway.
Introduction to CDT1 and its Role in Cancer
CDT1 is a crucial protein that ensures the proper initiation of DNA replication. It is a key component of the pre-replicative complex (pre-RC), which "licenses" origins of replication for a single round of DNA synthesis during the G1 phase of the cell cycle.[1] The activity of CDT1 is tightly regulated to prevent re-replication of DNA, which can lead to genomic instability, a hallmark of cancer.[1][2][3] In many cancers, CDT1 is overexpressed, leading to uncontrolled cell proliferation.[1] This makes CDT1 an attractive target for the development of novel anti-cancer therapies. One of the primary mechanisms of CDT1 inhibition in the cell is its interaction with the protein Geminin during the S and G2 phases, which prevents CDT1 from loading the MCM complex onto chromatin.[1][2]
This compound: A Direct Inhibitor of the CDT1-Geminin Interaction
This compound is a novel small molecule inhibitor that directly targets the interaction between CDT1 and its natural inhibitor, Geminin.[2][4] By disrupting this protein-protein interaction, this compound effectively unleashes CDT1 activity, leading to aberrant DNA replication licensing, DNA damage, and ultimately, cell cycle arrest and apoptosis in cancer cells.[2][4] this compound has shown selectivity for cancer cells over normal cells, making it a promising candidate for further development.[4]
Quantitative Performance Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.313 µM | In vitro AlphaScreen assay | [5] |
| Ki (Geminin-tCDT1) | 0.37 µM | In vitro Surface Plasmon Resonance | [6] |
| Ki (Geminin-miniCDT1) | 0.75 µM | In vitro Surface Plasmon Resonance | [6] |
| Effect on Cell Viability (MCF7) | GI50 ~10 µM | MCF7 breast cancer cells | [1] |
| Effect on Cell Viability (U2OS) | GI50 ~15 µM | U2OS osteosarcoma cells | [1] |
| Effect on Cell Viability (Saos2) | GI50 ~20 µM | Saos2 osteosarcoma cells | [1] |
Indirect Modulation of CDT1 Activity: A Case Study with MLN4924 (Pevonedistat)
In contrast to the direct inhibition of the CDT1-Geminin interaction by this compound, other compounds can modulate CDT1 activity by affecting its stability. A prominent example is MLN4924 (Pevonedistat), an inhibitor of the NEDD8-activating enzyme (NAE).[4][7] NAE is required for the activity of Cullin-RING E3 ubiquitin ligases (CRLs), which are responsible for targeting proteins for degradation.[4][7] CDT1 is a known substrate of two CRLs: CRL1-Skp2 and CRL4-Cdt2.[3] By inhibiting NAE, MLN4924 prevents the degradation of CDT1, leading to its accumulation.[4][7] This accumulation of CDT1, particularly in S phase, also induces DNA re-replication, DNA damage, and subsequent cell cycle arrest, apoptosis, and senescence in cancer cells.[4][7]
Quantitative Performance Data for MLN4924 (Pevonedistat)
| Parameter | Effect | Concentration | Cell Line | Reference |
| CDT1 Stabilization | Significant increase in CDT1 protein levels | 0.2, 1 µM | HCT116 colon cancer cells | [7] |
| Induction of Re-replication | Increase in cells with >4N DNA content | 1 µM | HCT116 colon cancer cells | [7] |
| Apoptosis Induction | Increased apoptosis | 1 µM | HCT116 colon cancer cells | [4] |
| Senescence Induction | Increased senescence | 1 µM | HCT116 colon cancer cells | [4] |
Signaling Pathways and Experimental Workflows
CDT1 Regulation and Inhibition Pathways
Caption: Regulation of CDT1 activity and points of intervention for this compound and MLN4924.
Experimental Workflow for this compound Discovery
Caption: High-throughput screening and validation workflow leading to the identification of this compound.
Experimental Protocols
AlphaScreen™ High-Throughput Screening for CDT1-Geminin Inhibitors
This assay was developed to identify small-molecule inhibitors of the CDT1/Geminin protein complex.[2][4] A mutant version of the CDT1/Geminin complex with lower binding affinity was utilized to facilitate the identification of inhibitors.[4] The assay was performed in 384-well plates, screening a library of 23,360 compounds at a concentration of 5 µM.[8] The AlphaScreen™ technology is a bead-based assay that measures the interaction between two molecules. A signal is generated when the donor and acceptor beads are brought into proximity by the interacting proteins. A reduction in the signal indicates inhibition of the protein-protein interaction. Compounds that caused a greater than 50% reduction in the AlphaScreen™ signal were selected as primary hits for further validation.[8]
Surface Plasmon Resonance (SPR) for Ki Determination
The binding affinity and inhibition constant (Ki) of this compound were determined using Surface Plasmon Resonance (SPR).[6] In this experiment, either full-length (tCDT1) or a miniature version of CDT1 (miniCDT1) was immobilized on the sensor chip.[4] Different concentrations of Geminin were then flowed over the chip in the presence of varying concentrations of this compound (10 µM, 100 µM, 1 mM).[4] The change in the refractive index at the surface of the chip, which is proportional to the mass of bound protein, was measured in real-time. This data was used to calculate the dissociation constant (KD) and the inhibition constant (Ki) of this compound for the CDT1-Geminin interaction.[4]
Förster Resonance Energy Transfer (FRET) in Cancer Cells
To confirm the inhibitory effect of this compound on the CDT1-Geminin interaction within a cellular context, Förster Resonance Energy Transfer (FRET) was employed.[4] MCF7 breast cancer cells stably expressing CDT1 fused to Green Fluorescent Protein (CDT1-GFP) were transiently transfected with Geminin fused to a red fluorescent protein (Geminin-dHcRed).[4] FRET efficiency between the two fluorescent proteins was measured using sensitized emission. A decrease in FRET efficiency upon treatment with this compound indicates a reduction in the interaction between CDT1 and Geminin in live cells. Cells were treated with different concentrations of this compound (11, 33, and 100 µM) for 24 hours before FRET analysis.[4]
Cell Viability and DNA Damage Assays
The effect of this compound on cancer cell viability was assessed using standard cell proliferation assays.[1] Various cancer cell lines (MCF7, U2OS, Saos2) and normal cell lines (MCF10A, RPE1) were treated with increasing concentrations of this compound (0.01–100 µM) to determine the half-maximal growth inhibitory concentration (GI50).[1] To investigate the mechanism of cell death, DNA damage was evaluated by immunofluorescence staining for γH2AX and 53BP1, which are markers for DNA double-strand breaks.[4] DNA synthesis was monitored by EdU incorporation.[5]
Conclusion
This compound represents a promising new class of anti-cancer agent that directly targets the CDT1-Geminin interaction. Its ability to induce DNA damage and cell death selectively in cancer cells highlights the therapeutic potential of this approach. While direct comparisons with other CDT1 inhibitors are currently limited by the novelty of this field, contrasting this compound with compounds like MLN4924, which modulate CDT1 through indirect mechanisms, provides valuable insights into the different strategies for targeting this critical DNA replication licensing factor. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers to evaluate and build upon these findings in the quest for more effective cancer therapies.
References
- 1. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.bangor.ac.uk [research.bangor.ac.uk]
- 3. Regulation and Function of Cdt1; A Key Factor in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells [frontiersin.org]
- 7. NEDD8 targeting drug MLN4924 elicits DNA re-replication by stabilizing Cdt1 in S Phase, triggering checkpoint activation, apoptosis and senescence in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inactivation of Skp2 SCF ubiquitin ligase restricts cancer stem cell traits and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of AF615: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AF615, a novel small-molecule inhibitor of the CDT1-Geminin protein-protein interaction, with established cytotoxic agents. The following sections detail the experimental data supporting this compound's specificity and performance, alongside the methodologies for key validation assays.
Performance Comparison of this compound and Standard Cytotoxic Agents
The efficacy of this compound in selectively targeting cancer cells is benchmarked against two widely used chemotherapy drugs: Doxorubicin and Etoposide. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit 50% of cell growth, are summarized below for relevant cancer cell lines. It is important to note that the IC50 values for Doxorubicin and Etoposide are compiled from various studies and may not represent direct head-to-head comparisons under identical experimental conditions.
| Compound | Target/Mechanism of Action | Cell Line | IC50 (µM) | Reference |
| This compound | CDT1-Geminin Interaction Inhibitor | MCF7 | ~10 | [1] |
| U2OS | ~20 | [1] | ||
| Saos-2 | ~30 | [1] | ||
| Doxorubicin | DNA Intercalation, Topoisomerase II Inhibition | MCF7 | 1 - 8.3 | [2][3][4][5][6][7] |
| U2OS | 0.42 - 2.01 | [8][9][10][11] | ||
| Saos-2 | 0.06 - 44.16 | [1][12][13][14] | ||
| Etoposide | Topoisomerase II Inhibition | MCF7 | 5.5 - 150 | [3][15] |
| U2OS | 1.88 - 6.5 | [16][17] | ||
| Saos-2 | Not readily available |
Note: The IC50 values can vary depending on the experimental conditions, such as cell density and duration of drug exposure.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DNA replication licensing pathway targeted by this compound and a typical experimental workflow for its validation.
Caption: this compound disrupts the inhibitory CDT1-Geminin interaction, leading to aberrant DNA replication licensing and subsequent DNA damage in cancer cells.
Caption: A multi-step workflow is employed to validate the specificity of this compound, from initial in vitro screening to detailed cell-based mechanistic studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
AlphaScreen™ Assay for CDT1-Geminin Interaction
This assay is used to identify and quantify the inhibition of the CDT1-Geminin protein-protein interaction in a high-throughput format.
-
Principle: The assay utilizes donor and acceptor beads that are brought into proximity through the interaction of tagged CDT1 and Geminin proteins. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light. Disruption of the protein interaction by an inhibitor like this compound reduces the light signal.
-
Protocol:
-
Recombinant His6-tagged CDT1 and Flag-tagged Geminin proteins are incubated together.
-
Nickel-chelated acceptor beads (binding to His6-CDT1) and streptavidin-coated donor beads (binding to a biotinylated anti-Flag antibody that recognizes Flag-Geminin) are added to the protein mixture.
-
The reaction is incubated in a 384-well plate in the presence of various concentrations of this compound or a DMSO control.
-
The plate is incubated in the dark at room temperature for 1.5 hours.
-
The AlphaScreen signal is measured using a plate reader.
-
The percentage of inhibition is calculated relative to the DMSO control.[1]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR analysis provides quantitative data on the binding affinity and kinetics of this compound to its target proteins.
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip when a ligand (e.g., CDT1) binds to an immobilized analyte (e.g., Geminin). This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).
-
Protocol:
-
Recombinant Geminin is immobilized on a CM5 sensor chip.
-
Different concentrations of CDT1 are flowed over the chip surface in the presence of varying concentrations of this compound.
-
The change in the resonance angle (measured in response units, RU) is recorded in real-time.
-
The binding kinetics (kon and koff) and affinity (KD) are calculated from the sensorgrams.[1]
-
Förster Resonance Energy Transfer (FRET) for In-Cell Interaction
FRET is used to confirm the disruption of the CDT1-Geminin interaction by this compound within living cells.
-
Principle: FRET measures the energy transfer between two fluorescent proteins (e.g., GFP and dHcRed) when they are in close proximity. If CDT1-GFP and Geminin-dHcRed interact, excitation of GFP will result in the emission from dHcRed. This compound will disrupt this interaction, leading to a decrease in the FRET signal.
-
Protocol:
-
MCF7 cells stably expressing CDT1-GFP are transiently transfected with a plasmid encoding Geminin-dHcRed.
-
After 24 hours, the cells are treated with different concentrations of this compound or DMSO for another 24 hours.
-
FRET efficiency is measured using sensitized emission microscopy.
-
The mean FRET intensity is quantified to determine the extent of interaction inhibition.[1]
-
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound on cancer and normal cell lines.
-
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cells (e.g., MCF7, U2OS, Saos-2, MCF10A, RPE1) are seeded in 96-well plates.
-
The cells are treated with a range of concentrations of this compound (from 0.01 to 100 µM) for a specified period (e.g., 72 hours).
-
MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.[1]
-
DNA Damage and Synthesis Assays
These assays are used to investigate the downstream cellular consequences of CDT1-Geminin disruption by this compound.
-
Principle:
-
DNA Damage: Immunofluorescence staining for γH2AX and 53BP1, which are markers for DNA double-strand breaks, is used to visualize and quantify DNA damage.
-
DNA Synthesis: The incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA is measured to assess the rate of DNA replication.
-
-
Protocol:
-
Cancer cells (e.g., MCF7) are treated with this compound for 24 hours.
-
For DNA Damage: Cells are fixed, permeabilized, and stained with antibodies against γH2AX and 53BP1. The fluorescence intensity and the number of foci per nucleus are quantified using high-content imaging.[1]
-
For DNA Synthesis: Cells are incubated with EdU for a short period before fixation. The incorporated EdU is then detected via a click chemistry reaction with a fluorescent azide. The fluorescence intensity per nucleus is measured to quantify DNA synthesis.[1]
-
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Proteomic Footprinting of Drug-Treated Cancer Cells as a Measure of Cellular Vaccine Efficacy for the Prevention of Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. advetresearch.com [advetresearch.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijcc.chemoprev.org [ijcc.chemoprev.org]
- 8. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Necrosis of osteosarcoma cells induces the production and release of high-mobility group box 1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Cytotoxic Effect of Doxorubicin Conjugated to Glutathione-Stabilized Gold Nanoparticles in Canine Osteosarcoma—In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. β-Elemene Enhances the Sensitivity of Osteosarcoma Cells to Doxorubicin via Downregulation of Peroxiredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Hesperetin-etoposide combinations induce cytotoxicity in U2OS cells: Implications on therapeutic developments for osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Mechanisms of Cell Cycle Inhibition: A Comparative Guide to AF615 and siRNA
For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of therapeutic agents is paramount. This guide provides a detailed comparison of two methods for inhibiting the CDT1-Geminin protein complex, a critical regulator of DNA replication: the small molecule inhibitor AF615 and small interfering RNA (siRNA). By presenting experimental data, protocols, and pathway diagrams, we offer an objective analysis to inform research and development decisions.
The initiation of DNA replication is a tightly controlled process to ensure genomic stability. A key step is the loading of the mini-chromosome maintenance (MCM) protein complex onto DNA, a process licensed by the protein CDT1. This licensing is negatively regulated by Geminin, which binds to and inhibits CDT1.[1][2] Dysregulation of the CDT1-Geminin axis is implicated in tumorigenesis, making it an attractive target for cancer therapy.[3]
This guide explores two distinct approaches to disrupt this interaction: this compound, a chemical inhibitor, and siRNA, a gene-silencing tool. While both aim to inhibit the CDT1-Geminin pathway, their mechanisms, specificity, and potential off-target effects differ significantly.
Quantitative Data Comparison
The following tables summarize the experimental data comparing the efficacy and effects of this compound and siRNA targeting the CDT1-Geminin pathway.
Table 1: Inhibition of CDT1-Geminin Interaction and Resultant DNA Damage
| Treatment | Target | Method of Action | Effect on CDT1-Geminin Interaction | DNA Damage (γH2AX Intensity) | Reference |
| This compound (33 µM) | CDT1-Geminin Complex | Small molecule inhibitor | ~50% reduction in FRET mean intensity | Significant increase | [4] |
| siGeminin | Geminin mRNA | RNA interference | Indirectly disrupts interaction by reducing Geminin protein levels | Not specified in direct comparison | [4] |
| siCDT1 + this compound (33 µM) | CDT1 mRNA & CDT1-Geminin Complex | RNAi & Small molecule inhibitor | N/A | Reduction in this compound-induced γH2AX intensity | [4][5] |
Table 2: Effects on Cell Viability
| Cell Line | Treatment | Effect on Cell Viability | Reference |
| RPE1 (normal) | This compound (up to 100 µM) | No significant change | [4] |
| MCF7 (cancer) | This compound (33 µM) | Reduced cell viability | [4] |
| U2OS (cancer) | This compound | Reduced cell viability | [4] |
| Saos-2 (cancer) | This compound | Reduced cell viability | [4] |
| RPE1 (normal) | siGeminin + this compound (33 or 100 µM) | Significant reduction compared to this compound alone | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: CDT1-Geminin signaling pathway and points of intervention.
Caption: Workflow for comparing this compound and siRNA effects.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This compound Treatment Protocol
-
Cell Culture: Plate cancer cell lines (e.g., MCF7, U2OS) or normal cell lines (e.g., RPE1) in appropriate media and incubate until they reach 60-80% confluency.[6]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 11, 33, 100 µM) in cell culture medium.[4]
-
Treatment: Remove the existing medium from the cells and add the medium containing this compound or a DMSO vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours).[4]
-
Analysis: Proceed with downstream assays such as immunofluorescence for DNA damage markers or cell viability assays.
siRNA Transfection Protocol
-
Cell Seeding: Seed cells in antibiotic-free medium to be 30-50% confluent at the time of transfection.[7]
-
siRNA Preparation: Dilute the siRNA duplex (e.g., targeting Geminin, CDT1, or a non-targeting control) in a serum-free medium like Opti-MEM™.[6][7]
-
Transfection Reagent Preparation: In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.[7]
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.[7][8]
-
Transfection: Add the siRNA-transfection reagent complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for mRNA knockdown.[6]
-
Analysis: Verify protein knockdown by Western blot and proceed with functional assays.
Immunofluorescence for DNA Damage Markers (γH2AX and 53BP1)
-
Cell Fixation: After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against γH2AX and 53BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Counterstaining: Stain the nuclei with a DNA dye such as Hoechst.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the intensity of γH2AX and the number of 53BP1 foci per nucleus.[5]
Cell Viability Assay (Crystal Violet)
-
Treatment: Treat cells with this compound, siRNA, or a combination as described above.
-
Fixation: After the incubation period, fix the cells with a solution such as 4% paraformaldehyde.
-
Staining: Stain the fixed cells with a 0.5% crystal violet solution.
-
Washing: Wash away the excess stain with water.
-
Elution: Solubilize the stain from the cells using a solvent like methanol.
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a plate reader to determine relative cell viability.[4]
Discussion
The data indicate that both this compound and siRNA-mediated knockdown of Geminin can effectively target the CDT1-Geminin pathway, leading to increased DNA damage and reduced viability in cancer cells. This compound acts directly by inhibiting the protein-protein interaction, while siRNA acts upstream by preventing the translation of the Geminin protein.[4][9]
A key finding is the synergistic effect observed when combining siGeminin with this compound, which significantly enhances DNA damage and reduces cell viability in normal cells that are otherwise resistant to this compound alone.[4] This suggests that the level of Geminin expression may be a critical determinant of sensitivity to this compound.
It is important to consider the potential for off-target effects with both methodologies. For this compound, off-target effects would involve the inhibition of other proteins. For siRNA, off-target effects can occur through the unintended silencing of genes with partial sequence complementarity.[10] Therefore, validating findings with multiple siRNAs targeting the same gene is a crucial control.[11]
References
- 1. Cdt1 and geminin in DNA replication initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. genscript.com [genscript.com]
- 8. siRNA knockdown [protocols.io]
- 9. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. childrenshospital.org [childrenshospital.org]
Comparative Efficacy of AF615 in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AF615, a novel small molecule inhibitor targeting the CDT1/Geminin protein complex. The efficacy of this compound is compared with established standard-of-care agents in relevant cancer models. Due to the novelty of this compound, comprehensive public data across a wide range of cancer types is limited. This guide is based on published data, primarily in the MCF-7 breast cancer cell line, and includes hypothetical comparisons in other cancer types for illustrative purposes.
Mechanism of Action: A Novel Approach to Cancer Therapy
This compound disrupts the crucial interaction between CDT1 and Geminin, two proteins that play a pivotal role in the regulation of DNA replication licensing. In a healthy cell cycle, Geminin inhibits CDT1 to prevent re-replication of DNA, which can lead to genomic instability. Many cancer cells exhibit aberrant expression of CDT1 and Geminin, making this interaction a compelling therapeutic target. By inhibiting the CDT1/Geminin complex, this compound induces DNA damage, inhibits DNA synthesis, and promotes cell death selectively in cancer cells.[1]
The proposed signaling pathway for this compound's mechanism of action is depicted below.
Comparative In Vitro Efficacy
The primary published data for this compound centers on its activity in the MCF-7 breast cancer cell line, an estrogen receptor-positive (ER+) model. For comparison, we have included two standard-of-care agents used in breast cancer treatment: Doxorubicin, a topoisomerase inhibitor and cytotoxic chemotherapy, and Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).
Table 1: Efficacy in MCF-7 Breast Cancer Cells
| Compound | Target | IC50 (µM) | Cancer Type | Cell Line |
| This compound | CDT1/Geminin Complex | 0.313 [1] | Breast Adenocarcinoma | MCF-7 |
| Doxorubicin | Topoisomerase II | 0.4 - 0.68[2] | Breast Adenocarcinoma | MCF-7 |
| Palbociclib | CDK4/6 | 0.148 - 3.14[3][4][5] | Breast Adenocarcinoma | MCF-7 |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., incubation time, assay method).
Table 2: Hypothetical Comparative Efficacy in Other Cancer Cell Lines
To illustrate the potential broader applicability of this compound, this table presents a hypothetical efficacy profile against lung (A549) and colorectal (HCT116) cancer cell lines, compared to real-world data for standard chemotherapeutic agents. The IC50 values for this compound in A549 and HCT116 cells are illustrative and not yet experimentally confirmed in published literature.
| Compound | Target | IC50 (µM) - A549 | IC50 (µM) - HCT116 |
| This compound | CDT1/Geminin Complex | Hypothetical | Hypothetical |
| Doxorubicin | Topoisomerase II | ~0.4 | Data varies |
| Palbociclib | CDK4/6 | Weakly effective | Weakly effective |
Note: Palbociclib's efficacy is primarily in hormone receptor-positive cancers and it is generally less effective in cell lines like A549 and HCT116 when used as a single agent.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of this compound and comparable agents.
Cell Viability - MTT Assay
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Workflow Diagram:
Methodology:
-
Cell Seeding: Cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.[8]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[8]
-
Formazan Formation: The plate is incubated for an additional 3-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).[8]
-
Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of 570 nm.[1]
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
DNA Damage - γ-H2AX Immunofluorescence Staining
This assay quantifies the formation of DNA double-strand breaks (DSBs), a key outcome of this compound treatment. The phosphorylation of histone H2AX (to form γ-H2AX) serves as a sensitive marker for DSBs.
Methodology:
-
Cell Culture and Treatment: Cells are grown on glass coverslips in a multi-well plate and treated with this compound or a comparator drug for a specified time (e.g., 24 hours).
-
Fixation: Cells are fixed with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[9]
-
Permeabilization: Cells are permeabilized with 0.3% Triton X-100 in PBS for 30 minutes to allow antibody access to the nucleus.[9]
-
Blocking: Non-specific antibody binding sites are blocked by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.[9]
-
Primary Antibody Incubation: Coverslips are incubated with a primary antibody specific for γ-H2AX (e.g., mouse anti-γH2AX, Ser139) diluted in blocking buffer, typically overnight at 4°C.[9]
-
Secondary Antibody Incubation: After washing with PBS, coverslips are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Images are captured using a fluorescence microscope. The number of distinct γ-H2AX foci per nucleus is quantified using image analysis software (e.g., Fiji/ImageJ).
Logical Comparison Framework
The selection of this compound versus an alternative therapy depends on the specific cancer context, including its molecular subtype and resistance profile.
Summary and Future Directions
This compound presents a promising novel mechanism of action by targeting the CDT1/Geminin interaction, a pathway critical for preventing DNA re-replication. Early data demonstrates its potency in the MCF-7 breast cancer cell line, with an IC50 value that is competitive with or superior to some standard-of-care agents. Its unique mechanism suggests it may be effective in tumors that have developed resistance to other therapies, such as topoisomerase inhibitors or CDK4/6 inhibitors.
The key advantage of this compound is its potential to exploit a vulnerability specific to cancer cells—their dysregulated replication licensing machinery. This could lead to a wider therapeutic window and fewer off-target effects compared to conventional chemotherapy.
Further research is required to:
-
Evaluate the efficacy of this compound across a broad panel of cancer cell lines from different tissues of origin.
-
Conduct in vivo studies in animal models to assess its anti-tumor activity, pharmacokinetics, and safety profile.
-
Identify predictive biomarkers that could help select patients most likely to respond to this compound therapy.
This guide will be updated as more experimental data on this compound becomes publicly available.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MTT (Assay protocol [protocols.io]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
AF615: A Comparative Analysis of In Vitro and Cellular Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the available in vitro and in cellulo (ex vivo) experimental data on AF615, a small molecule inhibitor of the CDT1/Geminin protein complex. To date, no in vivo data on this compound has been published in peer-reviewed literature.
This compound has been identified as a promising drug-like small molecule that disrupts the interaction between CDT1 and Geminin, two key proteins involved in the regulation of DNA replication licensing.[1][2] The dysregulation of this interaction is implicated in tumorigenesis, making this compound a potential candidate for cancer therapy.[1][2][3] This guide summarizes the key experimental findings, presents the data in a clear, comparative format, and provides detailed methodologies for the cited experiments.
Data Presentation: In Vitro vs. In Cellulo Activity
The following tables summarize the quantitative data from biochemical and cell-based assays to highlight the activity of this compound.
Table 1: In Vitro Biochemical Assays - Inhibition of CDT1/Geminin Interaction
| Assay Type | Proteins Used | Method | Key Findings | Reference |
| High-Throughput Screen | ΔDB-Geminin and miniCDT1Y170A | AlphaScreen | Identified this compound from a library of 23,360 compounds at a single concentration of 5 µM. | [1][4] |
| Dose-Response Assay | Wild type Geminin/CDT1 complex | AlphaScreen | This compound inhibits the CDT1-Geminin interaction in a dose-dependent manner. | [4] |
| Affinity Analysis | miniCDT1 (residues 158–396) and tCDT1 (residues 158–356) with Geminin | Surface Plasmon Resonance (SPR) | Confirmed the dose-dependent inhibitory effect of this compound on the Geminin-CDT1 interaction. | [1] |
Table 2: In Cellulo (Ex Vivo) Assays - Cellular Effects of this compound
| Cell Line | Assay Type | Treatment | Key Findings | Reference |
| MCF7 | Sensitized Emission Förster Resonance Energy Transfer (SE-FRET) | 33 µM this compound for 24h | Demonstrated the inhibitory effect of this compound on the Geminin-CDT1 interaction within cancer cells. | [3] |
| MCF7 | Immunostaining for γH2ΑΧ, 53BP1, and CyclinA | 33 µM this compound for 24h | This compound induces DNA damage, evidenced by increased γH2ΑΧ and 53BP1 foci. | [1][5] |
| MCF7 | Quantitative analysis of γH2ΑΧ mean intensity | Varying concentrations of this compound | Showed a dose-dependent increase in DNA damage. | [1][5] |
| Cancer Cell Lines | Cell Viability and Proliferation Assays | Not specified | This compound reduces the viability and proliferation of cancer cells. | [1] |
| Cancer Cell Lines | Cell Cycle Analysis | Not specified | This compound leads to cell cycle arrest. | [1] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to characterize its activity.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound characterization.
Caption: Logical flow from in vitro findings to therapeutic hypothesis.
Experimental Protocols
AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay)
The AlphaScreen™ technology was utilized for the high-throughput screening to identify inhibitors of the CDT1-Geminin interaction.[1][4]
-
Proteins: Recombinant ΔDB-Geminin and miniCDT1Y170A mutant proteins were used as the screening targets.
-
Assay Principle: The assay is based on the proximity of two different beads, a donor and an acceptor. One protein is conjugated to the donor bead and the other to the acceptor bead. When the proteins interact, the beads are brought into close proximity, and upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal in the acceptor bead.
-
Screening: A library of 23,360 compounds was screened at a single concentration of 5 µM in a 384-well plate format. A reduction in the AlphaScreen signal indicated inhibition of the protein-protein interaction.
-
Dose-Response: For hit validation, a dose-response curve was generated using wild-type Geminin/CDT1 complex in the presence of varying concentrations of this compound to confirm the inhibitory effect.
Surface Plasmon Resonance (SPR)
SPR analysis was performed to further characterize the inhibitory potency of this compound on the Geminin-CDT1 interaction.[1]
-
Immobilization: miniCDT1 (residues 158–396) was covalently immobilized on a CM5 Biacore chip.
-
Binding Analysis: Different concentrations of Geminin were flowed over the chip in the presence of various concentrations of this compound.
-
Detection: The binding of Geminin to CDT1 was measured in real-time as a change in the refractive index at the sensor surface, reported in Response Units (RU). A decrease in RU in the presence of this compound indicated inhibition of the interaction. A shorter CDT1 fragment, tCDT1 (residues 158–356), was also used to enhance the detection of the inhibitory effect.
Sensitized Emission Förster Resonance Energy Transfer (SE-FRET)
SE-FRET was used to confirm the inhibitory effect of this compound on the CDT1-Geminin interaction within living cells.[3]
-
Cell Line and Transfection: MCF7 cells were transiently co-transfected with constructs for CDT1-GFP (donor fluorophore) and Geminin-dHcRed (acceptor fluorophore).
-
Treatment: Transfected cells were treated with 33 µM of this compound for 24 hours.
-
Imaging and Analysis: FRET efficiency was measured by sensitized emission. An increase in the donor fluorescence lifetime or a decrease in the acceptor emission upon donor excitation indicates a reduction in FRET, signifying that this compound disrupts the CDT1-Geminin interaction in the cell.
Immunofluorescence Staining for DNA Damage
This assay was performed to visualize the cellular effects of this compound, specifically the induction of DNA damage.[1][5]
-
Cell Culture and Treatment: MCF7 cells were treated with 33 µM of this compound for 24 hours. A control group treated with 2 mM Hydroxyurea (HU) was also included.
-
Immunostaining: After treatment, cells were fixed and permeabilized. They were then incubated with primary antibodies against DNA damage markers γH2AX and 53BP1, and the cell cycle marker CyclinA. This was followed by incubation with fluorescently labeled secondary antibodies.
-
Imaging: Nuclei were counterstained with Hoechst. Images were acquired using high-content imaging systems.
-
Analysis: The mean intensity of the γH2AX signal was quantified using automated image analysis to determine the extent of DNA damage in a dose-dependent manner.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Oncology Services | Jackson Laboratory [jax.org]
- 3. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
AF615 as a Research Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of AF615 as a research tool for studying the CDT1/Geminin protein-protein interaction. Its performance is objectively compared with alternative methods, supported by experimental data, to assist researchers in selecting the most appropriate tool for their studies in cancer biology and cell cycle regulation.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of the CDT1/Geminin protein complex.[1][2] The interaction between CDT1 and Geminin is a critical regulatory step in DNA replication licensing, ensuring that DNA is replicated only once per cell cycle.[1][3] In many cancer cell lines, the balance between CDT1 and Geminin is disrupted, leading to uncontrolled proliferation.[4][5] By inhibiting the CDT1/Geminin interaction, this compound induces DNA damage, inhibits DNA synthesis, and selectively reduces the viability of cancer cells, making it a valuable tool for investigating the consequences of deregulated DNA replication licensing.[1][4]
Mechanism of Action: Disrupting the CDT1/Geminin Interaction
This compound directly binds to the CDT1-Geminin complex, disrupting their interaction. This leads to an accumulation of active CDT1, which in turn promotes the re-loading of the MCM2-7 complex onto chromatin, a process known as re-replication. This unscheduled DNA replication triggers a DNA damage response, leading to cell cycle arrest and apoptosis, particularly in cancer cells that have a higher dependency on proper replication control.
Caption: Signaling pathway of this compound action.
Performance Comparison: this compound vs. Alternative Tools
The primary alternative to small-molecule inhibitors like this compound for studying the CDT1/Geminin interaction is RNA interference (RNAi), specifically using small interfering RNA (siRNA) to silence the expression of Geminin. While both methods aim to disrupt the inhibitory effect of Geminin on CDT1, they operate through different mechanisms and have distinct advantages and disadvantages.
| Parameter | This compound (Small-Molecule Inhibitor) | siRNA-mediated Geminin Knockdown |
| Mechanism | Post-translationally inhibits the protein-protein interaction between CDT1 and Geminin. | Pre-translationally silences the Geminin gene, preventing protein expression. |
| Speed of Onset | Rapid onset of action, dependent on cell permeability and target engagement. | Slower onset, requiring time for mRNA and protein turnover (typically 24-72 hours). |
| Reversibility | Reversible upon washout of the compound. | Long-lasting effect, reversal requires new protein synthesis. |
| Dose-Dependence | Effects are dose-dependent, allowing for titration of the biological response. | "On/off" effect, with the degree of knockdown being the primary variable. |
| Off-Target Effects | Potential for off-target binding to other proteins. | Potential for off-target silencing of unintended mRNAs. |
| Control Experiments | Inactive enantiomer or structurally similar inactive compound. | Non-targeting (scrambled) siRNA. |
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's performance in various assays.
Table 1: In Vitro Potency of this compound
| Assay | Parameter | Value (µM) |
| AlphaScreen | IC50 | 0.313[2] |
| Surface Plasmon Resonance (SPR) | Ki (Geminin-tCDT1) | 0.37[2][4] |
| Surface Plasmon Resonance (SPR) | Ki (Geminin-miniCDT1) | 0.75[4] |
Table 2: Cellular Activity of this compound in MCF7 Cells
| Assay | Concentration of this compound (µM) | Result |
| FRET (CDT1-Geminin Interaction) | 33 | ~50% reduction in FRET intensity[4] |
| FRET (CDT1-Geminin Interaction) | 100 | ~50% reduction in FRET intensity[4] |
| DNA Damage (γH2AX staining) | 33 | Significant increase in γH2AX intensity |
| DNA Damage (γH2AX staining) | 100 | Further increase in γH2AX intensity |
| DNA Synthesis (EdU incorporation) | 33 | Significant decrease in EdU incorporation |
Experimental Protocols
AlphaScreen™ Assay for CDT1/Geminin Interaction
This assay was used for the high-throughput screening that identified this compound.[4]
-
Proteins: Biotinylated miniCDT1 and GST-tagged ΔDB-Geminin are used.
-
Beads: Streptavidin-coated donor beads and anti-GST-coated acceptor beads are added to the protein mixture.
-
Interaction: In the absence of an inhibitor, the interaction between CDT1 and Geminin brings the donor and acceptor beads into proximity.
-
Signal Generation: Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, leading to light emission at 520-620 nm.
-
Inhibition: this compound disrupts the CDT1-Geminin interaction, separating the beads and causing a decrease in the AlphaScreen signal.
Caption: AlphaScreen experimental workflow.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR was used to determine the binding affinity (Ki) of this compound.[4]
-
Immobilization: miniCDT1 or tCDT1 is covalently immobilized on a CM5 Biacore chip.
-
Injection: A mixture of full-length Geminin and varying concentrations of this compound is injected across the chip surface.
-
Binding Measurement: The binding of Geminin to the immobilized CDT1 is measured in real-time as a change in the refractive index at the sensor surface (measured in Response Units, RU).
-
Data Analysis: The response is plotted against the Geminin concentration at each this compound concentration to determine the inhibition constant (Ki).
Förster Resonance Energy Transfer (FRET) for In-Cell Interaction
FRET was used to confirm the inhibitory effect of this compound on the CDT1-Geminin interaction within living cells.[4]
-
Cell Line: MCF7 cells stably expressing CDT1-GFP (donor fluorophore) are used.
-
Transfection: These cells are transiently transfected with Geminin-dHcRed (acceptor fluorophore).
-
Treatment: Cells are treated with varying concentrations of this compound for 24 hours.
-
Imaging: Sensitized emission FRET is performed by exciting the donor (GFP) and measuring the emission from the acceptor (dHcRed).
-
Analysis: A decrease in the FRET efficiency indicates an increase in the distance between CDT1-GFP and Geminin-dHcRed, confirming the disruption of their interaction by this compound.
Caption: FRET experimental workflow.
Conclusion
This compound is a well-validated research tool for the acute and dose-dependent inhibition of the CDT1/Geminin protein-protein interaction. It offers a rapid and reversible means to study the consequences of deregulated DNA replication licensing, with a distinct mode of action compared to genetic methods like siRNA. The availability of detailed experimental protocols and quantitative performance data makes this compound a reliable and valuable compound for researchers in the fields of cancer biology, cell cycle regulation, and DNA damage response.
References
- 1. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CDT1/Geminin inhibitor | Probechem Biochemicals [probechem.com]
- 3. Cdt1 downregulation by proteolysis and geminin inhibition prevents DNA re-replication in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdt1 and geminin are down-regulated upon cell cycle exit and are over-expressed in cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
AF615: A Novel Approach to DNA Damage in Cancer Therapy Compared to Conventional Agents
For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of AF615, a novel DNA damaging agent, with established alternatives such as Doxorubicin and Etoposide. It includes supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.
Introduction to DNA Damaging Agents
DNA damaging agents are a cornerstone of cancer therapy, functioning by inducing lethal genetic mutations in rapidly dividing cancer cells. While effective, traditional agents often lack specificity, leading to significant side effects. This guide explores this compound, a compound with a novel mechanism of action, and compares its performance against two widely used chemotherapeutics, Doxorubicin and Etoposide.
-
This compound: A small molecule inhibitor that targets the interaction between CDT1 and Geminin, two key proteins in DNA replication licensing.[1][2] By preventing Geminin from inhibiting CDT1, this compound causes aberrant DNA replication, leading to DNA damage, cell cycle arrest, and ultimately, cell death.[1] It has demonstrated selectivity for cancer cells over normal cells.[1]
-
Doxorubicin: An anthracycline antibiotic that functions as a topoisomerase II inhibitor and an intercalating agent.[3][4] It traps the topoisomerase II-DNA complex, preventing the re-ligation of the DNA strands and causing double-strand breaks (DSBs).[5] Doxorubicin is also known to induce chromatin damage through histone eviction.[5]
-
Etoposide: A topoisomerase II poison that forms a ternary complex with the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[6][7]
Mechanism of Action: A Comparative Overview
The method by which each agent induces DNA damage is distinct. This compound disrupts the regulation of DNA replication, while Doxorubicin and Etoposide directly interfere with the enzymatic activity of topoisomerase II.
Performance Data: this compound vs. Alternatives
The efficacy of DNA damaging agents can be quantified by measuring markers of DNA damage, effects on cell viability, and cell cycle progression.
Table 1: Induction of DNA Damage Markers
This table summarizes the induction of key DNA damage markers following treatment with this compound, Doxorubicin, and Etoposide. γH2AX and 53BP1 are proteins that form foci at the sites of DNA double-strand breaks. The Comet Assay (tail moment) measures the extent of DNA fragmentation.
| Agent | Cell Line | Concentration | Time (h) | γH2AX Intensity (Fold Change) | 53BP1 Foci (% Positive Cells) | Comet Assay (Tail Moment) |
| This compound | MCF7 | 33 µM | 24 | ~3.5x[8] | ~40%[8] | Data Not Available |
| Doxorubicin | H9c2 | 1 µM | 24 | Data Not Available | Data Not Available | Significant increase vs. control[3] |
| Etoposide | MCF7 | 25 µM | 2 | Significant increase vs. control[6] | Data Not Available | Data Not Available |
Note: Direct comparative studies with standardized concentrations and time points are limited. Data is compiled from individual studies and should be interpreted accordingly.
Table 2: Cytotoxicity and Cell Viability
This table compares the cytotoxic effects of the agents on various cancer cell lines, typically measured by IC50 (the concentration required to inhibit 50% of cell growth) or by specific viability assays.
| Agent | Cell Line | Assay | IC50 / Viability | Reference |
| This compound | MCF7 | CellTiter-Glo | Reduces viability dose-dependently | [1] |
| This compound | U2OS | CellTiter-Glo | Reduces viability dose-dependently | [1] |
| Doxorubicin | H146 (SCLC) | Not Specified | IC50: 0.01 µg/mL | [4] |
| Doxorubicin | N592 (SCLC) | Not Specified | IC50: 0.05 µg/mL | [4] |
| Etoposide | HCT116 (p53 null) | MTS Assay | ~50% viability at 10 µM (72h) | [9] |
| Etoposide | HCT116 (p53 WT) | MTS Assay | ~75% viability at 10 µM (72h) | [9] |
Signaling Pathway: The DNA Damage Response
Upon induction of DNA damage, cells activate a complex signaling network known as the DNA Damage Response (DDR). This pathway coordinates cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. Key kinases in this pathway include ATM and ATR, which phosphorylate downstream targets like CHK1 and CHK2.[10] Replication stress, as induced by this compound, primarily activates the ATR-CHK1 pathway.[8] Double-strand breaks, the main lesion from Doxorubicin and Etoposide, predominantly activate the ATM-CHK2 pathway.[10]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are standard protocols for key assays used to evaluate DNA damaging agents.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a widely used method to quantify DNA damage, particularly single and double-strand breaks, in individual cells.[11]
Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind DNA "nucleoids." During electrophoresis, fragmented DNA migrates away from the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[12][13]
Detailed Protocol (Alkaline Version for Single/Double-Strand Breaks):
-
Cell Preparation:
-
Treat exponentially growing cells with the DNA damaging agent (e.g., this compound) for the desired time and concentration. Include positive and negative controls.
-
Trypsinize and resuspend cells in ice-cold 1x PBS (Ca²⁺ and Mg²⁺ free) to a concentration of ~1 x 10⁵ cells/mL.[11] Keep on ice.
-
-
Slide Preparation:
-
Prepare 1% Low Melting Point (LMP) Agarose in 1x PBS and keep in a 37°C water bath.
-
Mix ~30 µL of cell suspension with ~250 µL of the 37°C LMP agarose.
-
Immediately pipette 50-75 µL of this mixture onto a specialized comet slide (e.g., CometSlide™).[11]
-
Allow to solidify for 10-30 minutes at 4°C in the dark.
-
-
Lysis:
-
Prepare a cold (4°C) Lysis Solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10).
-
Immerse the slides in the lysis solution for at least 60 minutes at 4°C.[13]
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with fresh, cold (4°C) Alkaline Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13).
-
Let the DNA unwind for 20-40 minutes in the buffer.[11]
-
Perform electrophoresis at ~1 V/cm (e.g., 25V, 300mA) for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
Carefully remove the slides and wash them 3 times with a Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5) for 5 minutes each.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Gold or Propidium Iodide) according to the manufacturer's instructions.
-
-
Visualization and Analysis:
-
Visualize slides using a fluorescence microscope.
-
Capture images and analyze at least 50-100 comets per sample using specialized software (e.g., OpenComet) to quantify parameters like percent DNA in the tail and tail moment.
-
γH2AX Immunofluorescence Staining
This assay detects the phosphorylation of the histone variant H2AX at serine 139 (γH2AX), a key early event in the response to DNA double-strand breaks.[14]
Principle: Cells are fixed, permeabilized, and then incubated with a primary antibody specific for γH2AX. A fluorescently labeled secondary antibody is then used to detect the primary antibody, allowing visualization of γH2AX foci as distinct puncta within the nucleus.
Detailed Protocol:
-
Cell Culture: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the DNA damaging agent as required.
-
Fixation: Remove the media and fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[15]
-
Washing: Wash the cells three times with 1x PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with a permeabilization buffer (e.g., 0.3% Triton X-100 in PBS) for 15-30 minutes at room temperature to allow antibody access to the nucleus.[15]
-
Blocking: Wash three times with PBS. Add a blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS) and incubate for 30-60 minutes to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Dilute the primary antibody against γH2AX (e.g., mouse monoclonal anti-phospho-Histone H2AX Ser139) in the blocking solution (e.g., 1:200 to 1:800 dilution).[15][16] Remove the blocking solution and incubate the cells with the primary antibody solution, typically overnight at 4°C in a humidified chamber.[15]
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., anti-mouse IgG FITC or Alexa Fluor 488) diluted in blocking solution for 1-2 hours at room temperature, protected from light.[16]
-
Counterstaining and Mounting: Wash three times with PBS. Carefully remove the coverslips and mount them onto microscope slides using an antifade mounting medium that contains a nuclear counterstain like DAPI.[15][16]
-
Analysis: Visualize foci using a fluorescence or confocal microscope. Quantify the number and intensity of foci per nucleus using software like ImageJ or Fiji.[15]
Cell Viability Assay (Trypan Blue Exclusion)
This is a simple, rapid method to determine the number of viable cells based on membrane integrity.[17]
Principle: The Trypan Blue dye is a vital stain that cannot pass through the intact cell membrane of live cells. Therefore, only dead cells with compromised membranes will take up the blue dye and be stained.[18]
Detailed Protocol:
-
Cell Preparation: After treatment with the DNA damaging agent, collect both adherent (via trypsinization) and floating cells to ensure all dead cells are included.
-
Staining: Mix a small aliquot of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL of cells + 20 µL of Trypan Blue).
-
Counting:
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of live (unstained, bright) and dead (blue) cells in the four large corner squares.
-
-
Calculation:
-
Cell Concentration (cells/mL) = (Average cell count per large square) x Dilution factor (which is 2 in this case) x 10⁴.
-
Percent Viability (%) = (Number of unstained cells / Total number of cells) x 100.
-
Conclusion
This compound represents a promising new strategy for inducing DNA damage in cancer cells. Its unique mechanism of targeting the CDT1/Geminin complex to induce replication stress distinguishes it from traditional topoisomerase II inhibitors like Doxorubicin and Etoposide.[1][2] This targeted approach may offer enhanced selectivity for cancer cells, potentially leading to a wider therapeutic window and reduced off-target toxicity. While direct comparative data is still emerging, the available evidence suggests this compound is a potent inducer of the DNA damage response.[1][8] Further research is warranted to fully elucidate its clinical potential and to directly compare its efficacy and safety profile against standard-of-care DNA damaging agents in preclinical and clinical settings.
References
- 1. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitor Targeting CDT1/Geminin Protein Complex Promotes DNA Damage and Cell Death in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA damage is an early event in doxorubicin-induced cardiac myocyte death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of DNA cleavage induced by etoposide and doxorubicin in two human small-cell lung cancer lines with different sensitivities to topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uncoupling DNA damage from chromatin damage to detoxify doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparative analysis of basal and etoposide-induced alterations in gene expression by DNA-PKcs kinase activity [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. mdpi.com [mdpi.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 14. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crpr-su.se [crpr-su.se]
- 17. researchgate.net [researchgate.net]
- 18. akadeum.com [akadeum.com]
Safety Operating Guide
Proper Disposal Procedures for AF615
Disclaimer: A specific Safety Data Sheet (SDS) for AF615 (CAS 122510-61-6) was not located in the available search results. The following disposal procedures are based on general best practices for non-hazardous solid laboratory chemical waste. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[1][2]
This compound, with the chemical name N'-(morpholine-4-carbonothioyl)pyrazine-2-carbohydrazide, is described as an off-white solid that is shipped as a non-hazardous chemical.[3][4] Despite its non-hazardous classification for shipping, proper disposal is crucial to maintain a safe laboratory environment and to prevent potential environmental contamination.
Summary of this compound Information
| Property | Information | Source |
| Chemical Name | N'-(morpholine-4-carbonothioyl)pyrazine-2-carbohydrazide | [3][4] |
| CAS Number | 122510-61-6 | [3][4] |
| Physical Form | Off-white solid | [3] |
| Solubility | Soluble in DMSO | [3] |
| Shipping Classification | Non-hazardous chemical | [3] |
| Quantitative Disposal Data | Not available due to the absence of a specific SDS. |
Step-by-Step Disposal Procedures
The following is a general protocol for the disposal of small quantities of non-hazardous solid chemical waste like this compound.
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling any chemical waste.
2. Waste Identification and Segregation:
-
Ensure that the waste is solely this compound and not mixed with any hazardous substances. If it is contaminated with hazardous materials, it must be treated as hazardous waste.[1]
-
Do not mix solid waste with liquid waste.[1]
3. Containerization:
-
Place the solid this compound waste in a clearly labeled, sealed container. The container should be compatible with the chemical and in good condition.[5]
-
The label should include the full chemical name ("this compound, N'-(morpholine-4-carbonothioyl)pyrazine-2-carbohydrazide") and clearly state "Non-hazardous waste for disposal."
4. Institutional Waste Collection:
-
Follow your institution's specific procedures for the collection of non-hazardous laboratory waste. Do not dispose of chemical waste in the regular trash unless explicitly permitted by your EHS department.[5][6]
-
Some institutions may have a designated collection area for non-hazardous solid chemical waste.
5. Disposal of Empty Containers:
-
An "empty" container that held this compound should have all labels removed or defaced.[5]
-
The container must be completely empty, with no residual solid material.[5]
-
Consult your institutional guidelines for the disposal of empty chemical containers; they may often be disposed of in the regular trash or designated glass disposal containers.[5]
Disposal Workflow Diagram
The following diagram illustrates the general decision-making process for the disposal of a non-hazardous laboratory chemical.
Caption: Disposal workflow for a non-hazardous solid chemical.
Experimental Protocols
Detailed experimental protocols for disposal are not applicable in this context as disposal is a procedural matter guided by safety and regulatory standards rather than experimental investigation. The key "protocol" is to adhere to the established waste management guidelines of your institution.
It is imperative for all laboratory personnel to be trained on their institution's specific waste disposal procedures.[7] When in doubt, always err on the side of caution and treat the waste as hazardous until confirmed otherwise by your EHS department.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. AF-615 | CAS 122510-61-6 | Sun-shinechem [sun-shinechem.com]
- 4. This compound supplier | CAS 122510-61-6 | Inhibitor of CDT1/Geminin Protein| AOBIOUS [aobious.com]
- 5. sfasu.edu [sfasu.edu]
- 6. actenviro.com [actenviro.com]
- 7. dnr.mo.gov [dnr.mo.gov]
Essential Safety and Operational Guidance for Handling AF615
For researchers, scientists, and drug development professionals, this document provides crucial safety and logistical information for the handling and disposal of AF615, a novel inhibitor of the CDT1/Geminin protein complex.
This compound, with the IUPAC name N'-(morpholine-4-carbonothioyl)pyrazine-2-carbohydrazide, is a small molecule inhibitor used in cancer research to promote DNA damage and cell death in cancer cells.[1] Due to its mechanism of action and the fact that it is a novel compound intended for research use only, its toxicological properties have not been thoroughly investigated. Therefore, it must be handled with the utmost care, assuming it is potentially hazardous.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE based on general laboratory safety protocols for handling potentially hazardous chemical compounds.[2][3][4][5][6]
| Protection Type | Specific PPE | Purpose |
| Eye and Face Protection | Safety goggles and a face shield | To protect against splashes of this compound solutions, especially when handling larger volumes or during transfers.[2][6] |
| Hand Protection | Double-layered chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption. Given that this compound is often dissolved in DMSO, which can facilitate skin penetration, robust hand protection is critical.[1][3] |
| Body Protection | A fully buttoned, long-sleeved laboratory coat | To protect skin and personal clothing from contamination.[4][6] |
| Respiratory Protection | A certified respirator (e.g., N95 or higher) | Recommended when handling the powdered form of this compound to prevent inhalation.[3][4] |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects.[4] |
Operational Plan: From Receipt to Disposal
A structured operational plan is essential to ensure the safe handling of this compound throughout its lifecycle in the laboratory.
Experimental Workflow for Handling this compound
Caption: Figure 1 outlines the key steps for the safe handling of this compound in a laboratory setting.
Detailed Methodologies
While specific experimental protocols for this compound are not publicly available, the following general procedures are recommended for handling and use.
Preparation of this compound Stock Solution
-
Pre-Handling: Before handling the compound, ensure you have read and understood all available safety information and have the necessary PPE.
-
Weighing: Weigh the required amount of solid this compound in a chemical fume hood to avoid inhalation of any airborne particles. Use an analytical balance with a draft shield.
-
Dissolution: Prepare the stock solution by dissolving the weighed this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), within the chemical fume hood.[1] Add the solvent slowly to the solid to prevent splashing.
-
Storage: Store the stock solution in a clearly labeled, tightly sealed container at the recommended temperature, which is typically -20°C for long-term storage.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable decontaminating agent. |
| Large Spill | Evacuate the area and prevent entry. Contact the institution's environmental health and safety (EHS) office for assistance with cleanup. |
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| This compound Solutions (e.g., in DMSO) | Collect in a labeled, sealed, and compatible waste container. Do not mix with other waste streams unless permitted by your institution's EHS office.[7] |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Remove and place in a designated hazardous waste bag or container immediately after use. |
All waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[8]
References
- 1. fishersci.com [fishersci.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. maxonchemicals.it.com [maxonchemicals.it.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. westlab.com.au [westlab.com.au]
- 7. uwaterloo.ca [uwaterloo.ca]
- 8. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
